Hsd17B13-IN-13
Description
Properties
Molecular Formula |
C18H12F3NO5S2 |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
(5Z)-3-[(3-methylsulfonylphenyl)methyl]-5-[(2,4,6-trifluoro-3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H12F3NO5S2/c1-29(26,27)10-4-2-3-9(5-10)8-22-17(24)14(28-18(22)25)6-11-12(19)7-13(20)16(23)15(11)21/h2-7,23H,8H2,1H3/b14-6- |
InChI Key |
JNKIBRQMSRIOMH-NSIKDUERSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CN2C(=O)/C(=C/C3=C(C(=C(C=C3F)F)O)F)/SC2=O |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CN2C(=O)C(=CC3=C(C(=C(C=C3F)F)O)F)SC2=O |
Origin of Product |
United States |
Foundational & Exploratory
Hsd17B13-IN-13: An In-Depth Technical Guide to its Core Mechanism of Action in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific inhibitor designated "Hsd17B13-IN-13" is not publicly available. This guide will focus on the well-characterized mechanism of action of other potent and selective 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) inhibitors in hepatocytes, which is presumed to be representative of this class of compounds.
Executive Summary
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies. This compound is a putative small molecule inhibitor of HSD17B13. By inhibiting the enzymatic activity of HSD17B13, it is hypothesized to mimic the protective effects of these genetic variants. This technical guide delineates the core mechanism of action of HSD17B13 inhibitors in hepatocytes, providing a comprehensive overview of the underlying molecular pathways, experimental validation, and therapeutic rationale.
The Target: 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13)
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily, predominantly expressed in the liver and localized to the surface of lipid droplets within hepatocytes.[1][2] Its expression is significantly upregulated in the livers of patients with NAFLD.[3][4] While its precise physiological substrates are still under investigation, HSD17B13 is known to possess NAD+-dependent retinol dehydrogenase activity, converting retinol to retinaldehyde.[5]
The primary rationale for targeting HSD17B13 stems from human genetics. A splice variant (rs72613567:TA) in the HSD17B13 gene, leading to a loss of enzymatic function, is consistently associated with a reduced risk of developing NASH, fibrosis, and hepatocellular carcinoma. This strong genetic validation has propelled the development of HSD17B13 inhibitors as a promising therapeutic strategy.
Core Mechanism of Action in Hepatocytes
The principal mechanism of action for HSD17B13 inhibitors like this compound is the direct and competitive or non-competitive inhibition of the enzyme's catalytic activity. This blockade of HSD17B13 function in hepatocytes is anticipated to have several beneficial downstream effects:
-
Reduction of Lipotoxicity: By inhibiting HSD17B13, these compounds are expected to decrease the accumulation of triglycerides within lipid droplets, a hallmark of steatosis. This may occur through modulation of lipid droplet dynamics and metabolism, thereby reducing the cellular stress and injury caused by lipid overload (lipotoxicity).
-
Modulation of Inflammatory Signaling: HSD17B13 activity has been linked to pro-inflammatory signaling in hepatocytes. Recent studies suggest a role for HSD17B13 in the biosynthesis of platelet-activating factor (PAF), a potent lipid mediator of inflammation. Inhibition of HSD17B13 may therefore dampen inflammatory responses in the liver.
-
Alteration of Retinoid Metabolism: Given HSD17B13's retinol dehydrogenase activity, its inhibition will likely alter retinoid homeostasis in hepatocytes. Dysregulation of retinoid signaling is implicated in liver inflammation and fibrosis, suggesting another avenue through which HSD17B13 inhibitors may exert their therapeutic effects.
-
Impact on Pyrimidine Catabolism: Emerging evidence suggests a link between HSD17B13 and pyrimidine catabolism. Inhibition of HSD17B13 has been shown to protect against liver fibrosis by inhibiting this pathway, indicating a novel aspect of its mechanism of action.
Signaling Pathways and Logical Relationships
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes representative data for other potent HSD17B13 inhibitors.
| Parameter | Inhibitor | Value | Cell/Assay System | Reference |
| IC50 | BI-3231 | 16 nM | Recombinant human HSD17B13 | |
| Triglyceride Accumulation | BI-3231 | Significant decrease | Palmitic acid-treated HepG2 cells | |
| Mitochondrial Respiration | BI-3231 | Increased | Palmitic acid-treated HepG2 cells | |
| Gene Expression (COL1A1) | Compound 790 | Significant reduction | IPF donor PCLS | |
| Gene Expression (TGFB2) | Compound 26 | Significant reduction | CDAA-HFD mouse model |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of HSD17B13 inhibitors.
HSD17B13 Enzymatic Inhibition Assay (In Vitro)
Objective: To determine the in vitro potency of an inhibitor against recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound or other test inhibitor
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NADH detection reagent (e.g., Promega NAD/NADH-Glo™)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add a small volume (e.g., 100 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a substrate mix containing estradiol and NAD+ in assay buffer.
-
Add the substrate mix to the wells.
-
Initiate the enzymatic reaction by adding recombinant HSD17B13 protein to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and initiate detection by adding the NADH detection reagent.
-
Incubate the plate at room temperature for a further defined period (e.g., 30-60 minutes) to allow the luminescent signal to develop.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an inhibitor with HSD17B13 in a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
This compound or other test inhibitor
-
PBS and lysis buffer
-
Equipment for heating, centrifugation, and Western blotting
Procedure:
-
Treat cultured hepatocytes with the test inhibitor or vehicle control for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension and heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the amount of soluble HSD17B13 in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
In Vivo Efficacy Study in a Diet-Induced NASH Mouse Model
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a preclinical model of NASH.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD) or other NASH-inducing diet (e.g., CDAA-HFD)
-
This compound or other test inhibitor
-
Vehicle control
-
Equipment for oral gavage, blood collection, and tissue harvesting
Procedure:
-
Induce NASH in mice by feeding them an HFD for an extended period (e.g., 16-24 weeks).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the test inhibitor or vehicle daily by oral gavage for a specified duration (e.g., 4-8 weeks).
-
Monitor body weight, food intake, and general health throughout the study.
-
At the end of the treatment period, collect blood for analysis of serum markers of liver injury (ALT, AST) and lipids.
-
Euthanize the animals and harvest the livers for histological analysis (H&E, Sirius Red staining), gene expression analysis (qRT-PCR), and lipid content measurement.
Experimental Workflows
Conclusion
The inhibition of HSD17B13 in hepatocytes presents a genetically validated and highly promising therapeutic strategy for the treatment of chronic liver diseases such as NAFLD and NASH. The mechanism of action of inhibitors like this compound is centered on the direct blockade of the enzyme's catalytic activity, which is hypothesized to lead to a reduction in hepatocyte lipid accumulation, inflammation, and fibrosis. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of this novel class of therapeutics. Further research will be crucial to fully elucidate the physiological substrates of HSD17B13 and the complete downstream consequences of its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. drughunter.com [drughunter.com]
The Role of Hsd17B13 Inhibition in Hepatic Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH).[1][2] Human genetic studies have provided strong validation for this target, demonstrating that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis, cirrhosis, and hepatocellular carcinoma.[3][4] This protective genetic profile has catalyzed the development of small molecule inhibitors designed to mimic this phenotype by targeting the enzymatic activity of Hsd17B13.
This technical guide provides an in-depth overview of the role of Hsd17B13 in hepatic lipid metabolism, the mechanism of action of its inhibitors, and the experimental protocols utilized in their evaluation. While the specific compound "Hsd17B13-IN-13" is not documented in publicly available literature, this document will focus on the broader principles of Hsd17B13 inhibition, using data from well-characterized inhibitors as illustrative examples.
Hsd17B13 in Hepatic Lipid Metabolism
Hsd17B13 is a member of the short-chain dehydrogenase/reductase superfamily.[1] It is predominantly localized to the surface of lipid droplets within hepatocytes. Expression of Hsd17B13 is notably upregulated in the livers of patients with NAFLD. Overexpression of the enzyme in preclinical models has been shown to promote hepatic lipid accumulation, suggesting a direct role in the pathogenesis of steatosis.
The precise endogenous substrates of Hsd17B13 are still under investigation, but it has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde. Its enzymatic activity is also implicated in the metabolism of other steroids and bioactive lipids. The primary mechanism by which Hsd17B13 influences hepatic lipid metabolism is thought to be through its impact on lipid droplet dynamics and the generation of lipotoxic species.
Signaling Pathways Involving Hsd17B13
The expression of Hsd17B13 is intricately linked to key regulatory pathways in hepatic lipid metabolism. The liver X receptor alpha (LXRα), a master regulator of lipogenesis, induces the expression of sterol regulatory element-binding protein 1c (SREBP-1c). SREBP-1c, in turn, directly upregulates the transcription of HSD17B13. Furthermore, Hsd17B13-mediated processes in hepatocytes can influence hepatic stellate cell activation through paracrine signaling involving transforming growth factor-beta 1 (TGF-β1), a key driver of fibrosis.
Mechanism of Action of Hsd17B13 Inhibitors
The primary therapeutic strategy for targeting Hsd17B13 is through the development of small molecule inhibitors that directly bind to the enzyme's active site. By competitively or non-competitively antagonizing the enzyme, these inhibitors block the catalytic conversion of its substrates. This inhibition is expected to phenocopy the protective effects observed in individuals with genetic loss-of-function variants of HSD17B13. The ultimate goal of Hsd17B13 inhibition is to reduce hepatic lipid accumulation, mitigate lipotoxicity, and consequently halt the progression of liver inflammation and fibrosis.
Quantitative Data on Hsd17B13 Inhibitors
While data on "this compound" is not available, the following table summarizes publicly disclosed data for other representative Hsd17B13 inhibitors. Direct comparison of IC50 values should be approached with caution as experimental conditions can vary.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| BI-3231 | Human Hsd17B13 | Enzymatic | K_i = 1.2 | |
| Human Hsd17B13 | Cellular | 25 | ||
| Mouse Hsd17B13 | Enzymatic | K_i = 1.4 | ||
| INI-822 | Human Hsd17B13 | Enzymatic | Data not publicly available | |
| Compound 1 (from HTS) | Human Hsd17B13 | Enzymatic (Estradiol) | 1400 | |
| Human Hsd17B13 | Enzymatic (Retinol) | 2400 |
Experimental Protocols
The discovery and characterization of Hsd17B13 inhibitors involve a suite of specialized assays. Below are detailed methodologies for key experiments.
In Vitro Hsd17B13 Enzymatic Assay (Luminescence-Based)
This assay measures the production of NADH, a direct product of the Hsd17B13 enzymatic reaction.
-
Objective: To determine the in vitro potency of a test compound in inhibiting Hsd17B13 enzymatic activity.
-
Materials:
-
Purified recombinant human Hsd17B13 protein
-
Substrate (e.g., 17β-estradiol or retinol)
-
NAD+ cofactor
-
Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
NADH detection kit (e.g., NAD-Glo™)
-
384-well white plates
-
Test compound serially diluted in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, Hsd17B13 enzyme (e.g., 50-100 nM), and NAD+.
-
Add the test compound at various concentrations to the wells of the 384-well plate.
-
Initiate the enzymatic reaction by adding the substrate (e.g., 10-50 µM).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add the NADH detection reagent according to the manufacturer's protocol.
-
Incubate in the dark to allow for signal development.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Retinol Dehydrogenase Assay
This assay assesses the ability of Hsd17B13 to convert retinol to retinaldehyde in a cellular context.
-
Objective: To evaluate the activity of Hsd17B13 and the efficacy of its inhibitors in a cellular environment.
-
Materials:
-
HEK293 cells or other suitable cell line
-
Expression plasmid for Hsd17B13 or empty vector control
-
All-trans-retinol
-
Cell culture medium and supplements
-
Reagents for lipid extraction
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
Transfect cells with the Hsd17B13 expression plasmid or empty vector.
-
24-48 hours post-transfection, treat the cells with all-trans-retinol (e.g., 2-5 µM) for a specified duration (e.g., 8 hours). For inhibitor studies, pre-incubate with the test compound before adding retinol.
-
Harvest both the cells and the culture medium.
-
Perform a lipid extraction to isolate retinoids.
-
Analyze the extracted retinoids by HPLC to quantify the conversion of retinol to retinaldehyde.
-
-
Data Analysis: Compare the amount of retinaldehyde produced in Hsd17B13-expressing cells versus control cells, and in the presence versus absence of the inhibitor.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of an inhibitor to Hsd17B13 within cells.
-
Objective: To verify target engagement of an inhibitor with Hsd17B13 in a cellular context.
-
Materials:
-
Hepatocyte-derived cells
-
Test inhibitor and vehicle control (DMSO)
-
Equipment for controlled heating of cell lysates
-
Reagents and equipment for Western blotting or mass spectrometry
-
-
Procedure:
-
Treat cells with the test inhibitor or vehicle control.
-
Lyse the cells and subject the lysates to a temperature gradient.
-
Centrifuge the heated lysates to separate aggregated (denatured) proteins from the soluble fraction.
-
Quantify the amount of soluble Hsd17B13 in each sample using Western blotting or mass spectrometry.
-
-
Data Analysis: A shift in the melting temperature of Hsd17B13 in the presence of the inhibitor indicates direct binding.
Conclusion
Hsd17B13 has been genetically and biologically validated as a key player in the progression of chronic liver diseases associated with hepatic steatosis. The inhibition of its enzymatic activity represents a promising therapeutic strategy to recapitulate the protective phenotype observed in individuals with loss-of-function variants. The ongoing development of potent and selective small molecule inhibitors, guided by a robust suite of in vitro and in vivo assays, holds significant potential for the treatment of NAFLD and NASH. Further research into the precise substrates and downstream signaling effects of Hsd17B13 will continue to refine our understanding and enhance the development of this novel class of therapeutics.
References
Hsd17B13 Inhibition: A Technical Guide to a Promising Therapeutic Strategy for Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling, genetically validated therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH).[1][2] Human genetic studies have consistently demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing advanced liver pathologies, including steatohepatitis, fibrosis, cirrhosis, and hepatocellular carcinoma.[3][4][5] This protective genetic evidence provides a strong rationale for the development of small molecule inhibitors that mimic this phenotype. This technical guide provides an in-depth overview of HSD17B13, the therapeutic potential of its inhibition, a summary of preclinical data for representative inhibitors, detailed experimental protocols, and a visualization of the key biological pathways and experimental workflows. While specific public information on a compound designated "Hsd17B13-IN-13" is not available, this guide will utilize data from other publicly disclosed Hsd17B13 inhibitors to provide a comprehensive and informative resource.
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and other lipids. Its expression is significantly upregulated in the livers of patients with NAFLD. The enzyme is localized to the surface of lipid droplets within hepatocytes. While its precise physiological substrates are still under active investigation, HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.
The protective effect of HSD17B13 loss-of-function is thought to be mediated through several mechanisms:
-
Modulation of Lipid Metabolism: Overexpression of HSD17B13 leads to an increase in the number and size of lipid droplets. Inhibition of HSD17B13 is hypothesized to modulate lipid metabolism within hepatocytes, leading to a reduction in lipotoxicity and subsequent inflammation and fibrosis.
-
Reduction of Inflammation: Individuals with the protective HSD17B13 variant show a downregulation of inflammation-related gene sets. This suggests that inhibiting HSD17B13 activity may have anti-inflammatory effects in the liver.
-
Inhibition of Pyrimidine Catabolism: Recent studies have linked the protective effect of the HSD17B13 loss-of-function variant to a decrease in pyrimidine catabolism. Inhibition of HSD17B13 may prevent the depletion of hepatic pyrimidines, thereby protecting against fibrosis.
-
Hepatocyte-Stellate Cell Crosstalk: Active HSD17B13 in lipid-loaded hepatocytes can stimulate the secretion of Transforming Growth Factor-beta 1 (TGF-β1), which in turn activates hepatic stellate cells (HSCs), the primary producers of the extracellular matrix that forms fibrous scars.
Quantitative Data on Hsd17B13 Inhibitors
The development of potent and selective HSD17B13 inhibitors is a major focus of drug discovery efforts for liver diseases. The following tables summarize publicly available preclinical data for several representative HSD17B13 inhibitors.
Table 1: In Vitro Potency of Hsd17B13 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| BI-3231 | hHSD17B13 | 1 | Biochemical | |
| BI-3231 | mHSD17B13 | 13 | Biochemical | |
| Hsd17B13-IN-3 | HSD17B13 | 380 (β-estradiol as substrate) | Biochemical | |
| Hsd17B13-IN-3 | HSD17B13 | 450 (Leukotriene B4 as substrate) | Biochemical | |
| Hsd17B13-IN-43 | HSD17B13 | < 100 (Estradiol) | Biochemical | |
| Hsd17B13-IN-73 | HSD17B13 | < 100 (Estradiol) | Biochemical | |
| Exemplified Compound (Astrazeneca) | 17β-HSD13 | 22 | LC-MS/MS | |
| M-5475 | 17β-HSD13 | Not Reported | Not Reported | |
| INI-822 | HSD17B13 | Not Reported | Not Reported |
Table 2: Preclinical In Vivo Efficacy of Hsd17B13 Inhibitors
| Compound | Animal Model | Key Findings | Reference |
| M-5475 | CDAA-HFD fed mice (MASH model) | Reduced hepatomegaly, plasma ALT, and liver hydroxyproline. Reduced fibrosis stage. | |
| INI-822 | Zucker obese rats | Led to changes in bioactive lipids consistent with inhibition of enzymatic activity. | |
| INI-822 | Human liver-on-a-chip model of NASH | Decreased fibrotic proteins (α-smooth muscle actin and collagen type 1). | |
| Hsd17b13 Knockdown (shRNA) | High-Fat Diet-induced obese mice | Markedly improved hepatic steatosis. |
Experimental Protocols
In Vitro HSD17B13 Enzyme Inhibition Assay
This protocol is fundamental for determining the potency of a test compound against HSD17B13.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 (hHSD17B13) enzyme
-
Substrate (e.g., β-estradiol or Leukotriene B4)
-
Cofactor (NAD+)
-
Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
Test compound (e.g., this compound)
-
Detection system (e.g., NAD-Glo™ Assay for measuring NADH production, or LC-MS/MS for product detection)
-
96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a multi-well plate, add the assay buffer, HSD17B13 enzyme, and test compound (or vehicle control).
-
Initiate the reaction by adding the substrate and cofactor.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration.
-
Stop the reaction and measure the output signal using the chosen detection method.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for HSD17B13 Activity
This protocol assesses the ability of an inhibitor to penetrate cells and inhibit HSD17B13 in a more physiologically relevant context.
Objective: To evaluate the cellular potency of an HSD17B13 inhibitor.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7) or primary human hepatocytes
-
Cell culture medium
-
Lipid loading solution (e.g., oleic and palmitic acids) to induce a fatty liver phenotype
-
Test compound
-
Vehicle control (e.g., DMSO)
-
Reagents for measuring a downstream marker of HSD17B13 activity or a reporter assay
Procedure:
-
Plate the hepatocytes in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Induce lipid accumulation by treating the cells with the lipid loading solution.
-
After incubation, lyse the cells and measure the downstream marker of HSD17B13 activity.
-
Assess cell viability to rule out cytotoxic effects.
-
Calculate the cellular IC50 value.
In Vivo Efficacy Study in a Mouse Model of NASH
Animal models are crucial for evaluating the in vivo efficacy of HSD17B13 inhibitors.
Objective: To determine if a test compound can reduce liver fibrosis in a preclinical model of NASH.
Materials:
-
Rodents (e.g., C57BL/6J mice)
-
Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) or other NASH-inducing diet
-
Test compound
-
Vehicle control
-
Standard laboratory equipment for animal handling, dosing, and sample collection
Procedure:
-
Acclimatize the animals to the facility.
-
Induce NASH by feeding the mice the CDAHFD for a specified period (e.g., 12-16 weeks).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the test compound or vehicle daily by a suitable route (e.g., oral gavage).
-
Monitor animal health, body weight, and food intake throughout the study.
-
At the end of the treatment period, euthanize the animals and collect blood and liver tissue.
-
Analyze plasma for liver injury markers (e.g., ALT, AST).
-
Process liver tissue for histological analysis (H&E, Sirius Red staining for fibrosis), gene expression analysis (qRT-PCR), and measurement of hydroxyproline content.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving HSD17B13 and a typical experimental workflow for inhibitor evaluation.
Caption: Proposed signaling pathway of HSD17B13 in liver fibrosis.
Caption: Experimental workflow for preclinical evaluation of an Hsd17B13 inhibitor.
Conclusion
The inhibition of HSD17B13 represents a highly promising and genetically validated therapeutic strategy for the treatment of liver fibrosis. The consistent observation that loss-of-function mutations in HSD17B13 protect against the progression of chronic liver disease provides a strong rationale for the development of small molecule inhibitors. Preclinical data for several HSD17B13 inhibitors are encouraging, demonstrating target engagement and anti-fibrotic effects in relevant models. Further research and clinical development of potent and selective HSD17B13 inhibitors hold significant promise for patients with advanced liver disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
Harnessing a Novel Therapeutic Avenue: A Technical Guide to the Discovery and Synthesis of Hsd17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a significant therapeutic target for chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Groundbreaking genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of developing progressive liver disease, sparking considerable interest in the development of small molecule inhibitors to replicate this protective effect.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of potent HSD17B13 inhibitors, with a focus on the well-documented inhibitor BI-3231 as a representative example to illustrate the core methodologies in this field. While the specific inhibitor "Hsd17B13-IN-13" was requested, publicly available information on this particular compound is limited. Therefore, this guide will leverage the extensive data available for other potent HSD17B13 inhibitors to provide a comprehensive resource.
The Discovery of HSD17B13 Inhibitors: A High-Throughput Approach
The journey to identify potent HSD17B13 inhibitors typically begins with high-throughput screening (HTS) campaigns designed to assess large compound libraries for their ability to inhibit the enzyme's activity.[5] A key strategy in these campaigns is to validate initial "hits" against multiple known substrates of HSD17B13, such as estradiol and leukotriene B4, to ensure the identification of robust and substrate-independent inhibitors.
From these large-scale screening efforts, initial lead compounds are identified, often with modest activity. For instance, a weakly active alkynyl phenol compound was the starting point for a successful medicinal chemistry optimization program that ultimately led to the discovery of highly potent inhibitors.
Below is a generalized workflow for the discovery of HSD17B13 inhibitors:
Caption: A representative workflow for the discovery of HSD17B13 inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data for representative HSD17B13 inhibitors, providing a comparative overview of their potency and selectivity.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound/Modality | Type | Target | Potency (IC50/Ki) | Reference |
| BI-3231 | Small Molecule | Human HSD17B13 | 1 nM (Ki) | |
| Mouse HSD17B13 | 13 nM (Ki) | |||
| Hsd17B13-IN-29 | Small Molecule | Human HSD17B13 | ≤ 0.1 µM | |
| INI-678 | Small Molecule | Human HSD17B13 | Low nM potency | |
| ARO-HSD (siRNA) | RNA Interference | Human HSD17B13 mRNA | N/A (Measures mRNA reduction) |
Table 2: Cellular Activity of HSD17B13 Inhibitors
| Compound | Cell Line | Assay Type | Potency (IC50) | Reference |
| BI-3231 | Human HSD17B13 Overexpressing Cells | Cellular Inhibition | Double-digit nM |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments in the discovery and characterization of HSD17B13 inhibitors.
1. HSD17B13 Enzyme Inhibition Assay (Homogeneous Bioluminescent Assay)
This assay is used to quantify the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
-
Reaction Setup: The assay is typically performed in a 384-well plate format. The reaction mixture contains purified recombinant human HSD17B13 enzyme, a substrate (e.g., estradiol), and the cofactor NAD+.
-
Compound Incubation: Test compounds are serially diluted and added to the wells. The enzymatic reaction is initiated by the addition of the HSD17B13 enzyme.
-
Detection: After a defined incubation period, a detection reagent is added. This reagent contains a reductase, a proluciferin reductase substrate, and a luciferase. The HSD17B13 enzyme reduces NAD+ to NADH. The reductase in the detection reagent utilizes this NADH to convert the proluciferin to luciferin, which is then used by luciferase to generate a light signal. The intensity of the light is inversely proportional to the activity of the HSD17B13 inhibitor.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
2. Cellular HSD17B13 Inhibition Assay
This assay assesses the inhibitory activity of compounds within a cellular environment.
-
Cell Line: A suitable human cell line (e.g., HepG2) is engineered to overexpress human HSD17B13.
-
Compound Treatment: Cells are plated in multi-well plates and incubated with varying concentrations of the test compound.
-
Substrate Addition: A cell-permeable substrate is added to the cell culture medium.
-
Product Measurement: After an incubation period, the amount of product formed is quantified from the cell lysate or supernatant, typically using mass spectrometry.
-
Data Analysis: Cellular IC50 values are determined from the dose-response curves.
Synthesis of a Potent HSD17B13 Inhibitor: BI-3231
The synthesis of the potent and selective HSD17B13 inhibitor, BI-3231, is a multi-step process that starts from commercially available materials. The general synthetic workflow is outlined below.
Caption: A simplified chemical synthesis workflow for the HSD17B13 inhibitor, BI-3231.
The synthesis involves key transformations such as mesylation and silylation for the protection of functional groups, followed by alkylation, borylation, and hydrolysis to build the core structure, and a final deprotection step to yield the active compound.
Signaling Pathways and Mechanism of Action
HSD17B13 is localized to lipid droplets within hepatocytes and its expression is upregulated in patients with NAFLD. The enzyme is involved in the metabolism of steroids, retinoids, and other lipids. Inhibition of HSD17B13 is believed to mimic the protective effects of the loss-of-function genetic variants.
One proposed mechanism of action involves the modulation of inflammatory signaling pathways. HSD17B13 may be involved in the biosynthesis of platelet-activating factor (PAF), a potent lipid mediator of inflammation. By inhibiting HSD17B13, small molecules can potentially reduce PAF production, leading to downstream effects on STAT3 signaling and a reduction in the expression of fibrinogen, which plays a role in leukocyte adhesion and liver inflammation.
Caption: A proposed signaling pathway illustrating the role of HSD17B13 in liver inflammation and the point of intervention for its inhibitors.
Conclusion
The discovery and development of potent and selective HSD17B13 inhibitors represent a promising therapeutic strategy for the treatment of chronic liver diseases like NASH. Through systematic HTS campaigns and subsequent medicinal chemistry optimization, highly active compounds such as BI-3231 have been identified. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for further research in this field. The continued investigation of HSD17B13 inhibitors will be crucial in validating this novel therapeutic target and bringing new treatment options to patients with liver disease.
References
Hsd17B13-IN-13: A Technical Guide on its Impact on Retinol Dehydrogenase Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a critical therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of these conditions.[1][3] A key enzymatic function of HSD17B13 is its retinol dehydrogenase (RDH) activity, which catalyzes the conversion of retinol to retinaldehyde.[4] This places HSD17B13 at a crucial intersection of lipid and retinoid metabolism, both of which are implicated in liver pathophysiology. Small molecule inhibitors of HSD17B13, such as the conceptual Hsd17B13-IN-13, aim to replicate the protective effects observed in individuals with naturally occurring loss-of-function variants. This technical guide provides an in-depth overview of the impact of Hsd17B13 inhibition on its retinol dehydrogenase activity, summarizing quantitative data for known inhibitors, detailing experimental protocols for activity assessment, and illustrating the relevant biological pathways and experimental workflows.
HSD17B13 and Retinol Metabolism
HSD17B13 is localized to lipid droplets within hepatocytes and plays a significant role in hepatic lipid homeostasis. Its established retinol dehydrogenase activity is a critical aspect of its function, linking it to vitamin A metabolism, which is often dysregulated in liver diseases. The enzymatic conversion of retinol to retinaldehyde is a key step in the synthesis of retinoic acid, a potent signaling molecule that regulates gene expression related to cell growth, differentiation, and inflammation. By catalyzing this conversion, HSD17B13 influences the pool of retinoids within the liver, thereby potentially impacting inflammatory and fibrotic pathways.
Impact of Inhibition on Retinol Dehydrogenase Activity
The primary mechanism of action for an inhibitor like this compound is the direct binding to the HSD17B13 enzyme, which in turn blocks its catalytic function. This inhibition of retinol dehydrogenase activity is expected to lead to a reduction in the conversion of retinol to retinaldehyde. The therapeutic hypothesis is that by decreasing the production of retinaldehyde and its downstream metabolites, HSD17B13 inhibitors can mitigate the pathological consequences associated with aberrant retinoid signaling in the context of liver disease.
The following diagram illustrates the central role of HSD17B13 in retinol metabolism and the impact of its inhibition.
Quantitative Data on HSD17B13 Inhibitors
While specific data for "this compound" is not publicly available, the following table summarizes the inhibitory potency of other known small molecule inhibitors of HSD17B13. This data provides a benchmark for the expected potency of novel inhibitors targeting this enzyme.
| Compound | Substrate | IC50 | Reference |
| Hsd17B13-IN-23 | Estradiol | < 0.1 µM | |
| Hsd17B13-IN-23 | Leukotriene B3 | < 1 µM | |
| BI-3231 | Estradiol | 2.5 nM | |
| Compound 32 | Not Specified | 2.5 nM |
Experimental Protocols
Assessing the inhibitory effect of a compound on the retinol dehydrogenase activity of HSD17B13 is a critical step in its characterization. Below is a detailed methodology for a cell-based assay to determine inhibitor potency.
Cell-Based Retinol Dehydrogenase Activity Assay
1. Objective: To measure the ability of a test compound to inhibit the conversion of retinol to retinaldehyde by HSD17B13 in a cellular context.
2. Materials:
-
HEK293 cells (or other suitable cell line)
-
HSD17B13 expression vector and empty vector control
-
Transfection reagent
-
All-trans-retinol
-
Test inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Reagents for retinaldehyde quantification (e.g., HPLC system)
-
Protein assay kit (e.g., BCA)
3. Procedure:
-
Cell Seeding and Transfection: Seed HEK293 cells in 6-well plates. The following day, transfect the cells with either the HSD17B13 expression vector or an empty vector using a suitable transfection reagent.
-
Compound Treatment: 24 hours post-transfection, treat the cells expressing HSD17B13 with the test inhibitor at various concentrations.
-
Substrate Addition: 48 hours post-transfection, add all-trans-retinol (e.g., a final concentration of 5 µM) to the cell culture medium and incubate for 8 hours.
-
Cell Harvest and Lysis: Wash the cells with PBS and then harvest them. Lyse the cells using an appropriate lysis buffer.
-
Quantification of Retinaldehyde: Analyze the cell lysates to quantify the amount of retinaldehyde produced. This is typically done using reverse-phase high-performance liquid chromatography (HPLC).
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay.
-
Data Analysis: Normalize the amount of retinaldehyde produced to the total protein content. The retinol dehydrogenase activity in cells treated with the inhibitor is then compared to the activity in untreated cells (vehicle control) to calculate the percentage of inhibition. The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The following diagram outlines the workflow for this experimental protocol.
Conclusion
The inhibition of HSD17B13's retinol dehydrogenase activity presents a promising therapeutic strategy for the treatment of chronic liver diseases. A thorough understanding of the impact of inhibitors like the conceptual this compound on this enzymatic function is paramount for their development. The methodologies and data presented in this guide provide a framework for the continued investigation of HSD17B13 inhibitors and their potential to modulate retinoid metabolism for therapeutic benefit in liver disease. Further research into the precise physiological substrates and downstream consequences of HSD17B13 inhibition will be crucial in fully elucidating its role in liver pathophysiology and validating it as a therapeutic target.
References
The Therapeutic Potential of Hsd17B13 Inhibition in NASH Models: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Nonalcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) with a growing global prevalence and limited therapeutic options.[1] Recent human genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) as a compelling therapeutic target.[2][3] Loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH, fibrosis, and cirrhosis.[2][4] Hsd17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver. Its inhibition is hypothesized to mimic the protective effects of these genetic variants, thereby mitigating liver injury, inflammation, and fibrosis. This guide provides a comprehensive overview of the therapeutic potential of Hsd17B13 inhibitors, with a focus on preclinical models of NASH, using the representative small molecule inhibitor Hsd17B13-IN-13 as a conceptual placeholder. We will delve into its mechanism of action, present quantitative data from preclinical studies, detail experimental protocols, and visualize key pathways and workflows.
Mechanism of Action and Therapeutic Rationale
Hsd17B13 is an NAD+-dependent oxidoreductase that is upregulated in the livers of patients with NAFLD. The precise enzymatic function of Hsd17B13 is an active area of investigation, with evidence suggesting it may function as a retinol dehydrogenase, converting retinol to retinaldehyde. This activity could influence retinoic acid signaling, which plays a role in hepatic inflammation and fibrosis. The expression of Hsd17B13 is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1c (SREBP-1c)-dependent manner. Overexpression of Hsd17B13 promotes the accumulation of lipid droplets.
The therapeutic rationale for inhibiting Hsd17B13 is firmly rooted in human genetics. Individuals with naturally occurring loss-of-function variants of Hsd17B13 are protected from the progression of chronic liver diseases. Therefore, pharmacological inhibition of Hsd17B13 is expected to reduce hepatic steatosis, inflammation, and fibrosis.
Signaling Pathway
Caption: Proposed HSD17B13 signaling pathway in NASH and the point of intervention.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of representative Hsd17B13 inhibitors in preclinical models.
Table 1: In Vitro Potency of Representative Hsd17B13 Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic Activity Assay | < 0.1 µM | |
| EP-036332 | Human HSD17B13 | Enzymatic Activity Assay | < 0.1 µM | |
| Hsd17B13-IN-15 | HSD17B13 | Enzymatic Activity Assay | ≤ 0.1 μM (estradiol) |
Table 2: In Vivo Efficacy of Representative Hsd17B13 Inhibitors in NASH Mouse Models
| Inhibitor (Prodrug) | Animal Model | Treatment Regimen | Key Findings | Reference |
| EP-037429 | CDAAHFD Diet-Induced NASH (Mouse) | 3-week diet lead-in, followed by 1-week treatment | Reduced plasma ALT levels. Decreased gene and protein markers of inflammation and fibrosis. | |
| Unnamed Inhibitor | Choline-Deficient High-Fat Diet (Mouse) | Oral gavage, once daily at 20, 60, and 200 mg/kg | Reduced liver collagen mRNA, fibrotic cytokine TGFB2, and fibroblast activation marker fibronectin. | |
| Hsd17B13-IN-53 (conceptual) | CDAHFD Mouse Model | Daily oral gavage at 10 and 30 mg/kg for 8 weeks after 4 weeks of diet | (Hypothetical) Reduction in serum ALT and AST. |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of Hsd17B13 inhibitors. Below are protocols for key in vitro and in vivo experiments.
In Vitro Hsd17B13 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Hsd17B13.
Materials:
-
Recombinant human Hsd17B13 protein
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
NADH detection kit
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilution or DMSO (vehicle control).
-
Add the Hsd17B13 enzyme solution (final concentration ~5 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a substrate/cofactor mix containing β-estradiol (final concentration ~1 µM) and NAD+ (final concentration ~100 µM).
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and measure NADH production using an NADH detection kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
In Vivo NASH Study in a Diet-Induced Mouse Model
Objective: To assess the therapeutic efficacy of an Hsd17B13 inhibitor on liver steatosis, inflammation, and fibrosis in a preclinical NASH model.
Animal Model:
-
Male C57BL/6J mice are commonly used.
NASH Induction:
-
Mice are fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) or a high-fat diet (HFD) for a sufficient period (e.g., 8-14 weeks) to induce NASH pathology.
Experimental Groups:
-
Chow + Vehicle
-
NASH Diet + Vehicle
-
NASH Diet + this compound (e.g., 10-50 mg/kg, daily oral gavage)
Procedure:
-
Acclimatize mice for one week on a standard chow diet.
-
Induce NASH by feeding mice the specialized diet for the predetermined duration. A control group receives a standard chow diet.
-
After the induction period, randomize the NASH diet-fed mice into vehicle and treatment groups.
-
Administer the Hsd17B13 inhibitor or vehicle daily for a specified treatment period (e.g., 4-8 weeks).
-
Monitor body weight and food intake weekly.
-
At the end of the study, collect terminal blood samples for serum biomarker analysis (e.g., ALT, AST).
-
Euthanize the mice and harvest the livers for histopathological and molecular analysis.
Endpoint Analysis:
-
Serum Analysis: Measure levels of ALT and AST to assess liver injury.
-
Liver Histopathology: Fix liver tissue in 10% neutral buffered formalin for paraffin embedding. Stain sections with Hematoxylin and Eosin (H&E) to evaluate steatosis, inflammation, and hepatocyte ballooning, and with Sirius Red or Masson's trichrome to quantify fibrosis.
-
Gene Expression Analysis: Snap-freeze liver tissue in liquid nitrogen for subsequent RNA extraction and qRT-PCR analysis of genes related to inflammation and fibrosis.
Experimental Workflow Visualization
Caption: A typical experimental workflow for evaluating Hsd17B13 inhibitors in a diet-induced NASH mouse model.
Conclusion and Future Directions
The inhibition of Hsd17B13 represents a genetically validated and highly promising therapeutic strategy for the treatment of NASH. Preclinical studies have demonstrated that targeting Hsd17B13 can ameliorate key features of NASH, including steatosis, inflammation, and fibrosis. The development of potent and selective small molecule inhibitors is a significant step toward translating these findings into clinical therapies. Future research should continue to elucidate the precise molecular mechanisms by which Hsd17B13 contributes to NASH pathogenesis and focus on the clinical development of Hsd17B13 inhibitors as a novel treatment for patients with this debilitating liver disease.
References
The Structure-Activity Relationship of Hsd17B13 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to HSD17B13 as a Therapeutic Target
17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a significant therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Genome-wide association studies have compellingly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis and hepatocellular carcinoma.[1][3] This genetic validation has catalyzed the pursuit of small molecule inhibitors that can pharmacologically mimic this protective phenotype.[1]
HSD17B13 is involved in hepatic lipid metabolism, and its expression is elevated in patients with NAFLD. While its precise physiological substrates are still under investigation, it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde. The enzyme is also implicated in pathways related to inflammation and lipid droplet dynamics. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of HSD17B13 inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows. While specific data for a compound designated "Hsd17B13-IN-13" is not publicly available, this document will detail the general SAR principles for potent and selective inhibitors of HSD17B13, using well-characterized examples like BI-3231.
Structure-Activity Relationship (SAR) of HSD17B13 Inhibitors
The development of HSD17B13 inhibitors has led to the identification of several chemical scaffolds, with a common strategy targeting the enzyme's active site. Analysis of publicly disclosed data reveals key structural features that govern inhibitory potency. One prominent class of inhibitors is characterized by a phenol group, which serves as a crucial starting point for chemical optimization.
Quantitative Data Summary
The inhibitory potencies of representative HSD17B13 inhibitors are summarized in the tables below. It is important to note that direct comparison of absolute IC50 values across different studies should be undertaken with caution due to variations in experimental conditions.
Table 1: Inhibitory Potency of Selected HSD17B13 Inhibitors
| Compound Name | Human HSD17B13 IC50 | Cellular Assay IC50 | Substrate Used | Notes |
| Hsd17B13-IN-102 | 0.1 µM | Not Reported | Estradiol | Dichlorophenol series inhibitor. |
| BI-3231 | Kᵢ = 0.7 ± 0.2 nM | 11 ± 5 nM (HEK cells) | Estradiol | A potent and selective chemical probe. |
| HSD17B13-IN-104 | 2.5 nM | Not Reported | Not Specified | Orally active and selective. |
| HSD17B13-IN-61 | ≤ 0.1 µM | Not Reported | Estradiol | Can be used for liver disease research. |
| INI-678 | ≤ 0.1 µM | Not Reported | Not Specified | Reported to reduce markers of liver fibrosis. |
| Compound 1 (Pfizer) | 200 nM | Not Reported | β-estradiol | A fluorophenol-containing compound. |
| Hsd17B13-IN-23 | < 0.1 µM | Not Reported | Estradiol | Potent inhibitor. |
| Hsd17B13-IN-23 | < 1 µM | Not Reported | Leukotriene B3 | Potent inhibitor. |
Experimental Protocols
The characterization of HSD17B13 inhibitors involves a series of in vitro and cellular assays to determine their potency, selectivity, and mechanism of action.
HSD17B13 Enzymatic Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant HSD17B13.
Objective: To determine the IC50 value of an inhibitor against HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate: Estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
NADH detection reagent (e.g., NAD-Glo™ Assay kit)
-
384-well plates
-
Test compounds at various concentrations
Procedure:
-
Dispense test compounds at various concentrations into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the HSD17B13 enzyme solution to all wells except the negative controls.
-
Initiate the enzymatic reaction by adding a solution containing the substrate (e.g., estradiol) and NAD+ to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a suitable quenching solution.
-
Analyze the formation of the product (e.g., estrone) or the amount of NADH produced. For NADH detection, add the detection reagent and incubate to allow the luminescent signal to develop.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Normalize the data using the positive and negative controls and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for HSD17B13 Activity
This protocol assesses the ability of an inhibitor to penetrate cells and inhibit HSD17B13 activity in a cellular context, often by measuring a downstream effect like lipid accumulation.
Objective: To evaluate the efficacy of an HSD17B13 inhibitor in a cell-based model.
Materials:
-
HSD17B13-overexpressing cells (e.g., HepG2 or HEK293)
-
Cell culture medium and supplements
-
Test inhibitor at various concentrations
-
Lipid loading solution (e.g., oleic acid) to induce lipid accumulation
-
Reagents for measuring a downstream marker (e.g., specific lipid species) or a reporter assay
Procedure:
-
Plate the HSD17B13-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control for a predetermined time (e.g., 24 hours).
-
Induce lipid accumulation by treating the cells with a lipid loading solution for a specified duration.
-
Wash the cells with PBS and then lyse them.
-
Measure the endpoint, which could be the level of a specific lipid species or the signal from a reporter gene.
In Vivo Studies in Animal Models
Animal models are crucial for evaluating the in vivo efficacy of HSD17B13 inhibitors. Diet-induced models of NAFLD and NASH in mice are commonly used.
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a mouse model of NASH.
Materials:
-
Male C57BL/6J mice, 8-10 weeks old
-
Choline-Deficient, Amino Acid-Defined High-Fat Diet (CDAHFD) to induce NASH
-
HSD17B13 inhibitor compound
-
Vehicle control (e.g., 0.5% methylcellulose)
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week with ad libitum access to standard chow and water.
-
NASH Induction: Switch the diet of the experimental groups to CDAHFD for a period of 12-16 weeks to induce NASH and fibrosis. A control group is maintained on a standard chow diet.
-
Treatment: Administer the HSD17B13 inhibitor or vehicle daily by oral gavage at a predetermined dose for a specified duration (e.g., 4-8 weeks).
-
In-life Monitoring: Regularly monitor body weight, food intake, and the general health status of the animals.
-
Terminal Procedures: At the end of the treatment period, fast the mice overnight. Collect blood for analysis of serum markers (ALT, AST, triglycerides, cholesterol). Euthanize the animals and perfuse the liver with saline.
-
Endpoint Analysis: Analyze liver tissue for histology (steatosis, inflammation, fibrosis), gene expression (qRT-PCR), and protein levels (Western blot).
Visualizations
HSD17B13 Signaling Pathway and Inhibition
HSD17B13 plays a role in hepatic lipid metabolism and inflammatory signaling. Its expression is regulated by transcription factors such as LXRα and SREBP-1c. The enzyme is localized to lipid droplets and is involved in the metabolism of various substrates, including retinoids. Inhibition of HSD17B13 is hypothesized to ameliorate liver injury.
Caption: Simplified HSD17B13 signaling pathway and point of inhibition.
Experimental Workflow for HSD17B13 Inhibitor Discovery
The discovery of HSD17B13 inhibitors typically follows a structured workflow, from initial screening to preclinical evaluation.
Caption: A typical workflow for the discovery of HSD17B13 inhibitors.
Conclusion
The development of potent and selective HSD17B13 inhibitors represents a promising therapeutic avenue for chronic liver diseases, including NAFLD and NASH. The structure-activity relationships elucidated from various chemical series provide a solid foundation for the rational design of novel therapeutic agents. The experimental protocols detailed in this guide are fundamental for the robust characterization of these inhibitors, from initial biochemical screening to in vivo efficacy studies. Further research into the nuanced roles of HSD17B13 in liver pathophysiology will continue to inform and refine the development of next-generation inhibitors.
References
Hsd17B13-IN-13's role in modulating inflammatory pathways in the liver
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for chronic liver diseases.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[3][4] This protective effect has spurred the development of small molecule inhibitors aimed at mimicking this genetic advantage. This technical guide provides a comprehensive overview of the role of HSD17B13 in modulating hepatic inflammatory pathways and the therapeutic potential of its inhibition, with a focus on the representative inhibitor, Hsd17B13-IN-13. While specific data for this compound is not publicly available, this document will utilize data from well-characterized HSD17B13 inhibitors, such as BI-3231, to illustrate the principles of targeting this enzyme.
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is a member of the short-chain dehydrogenase/reductase superfamily and is primarily localized to lipid droplets within hepatocytes.[2] Its expression is significantly upregulated in the livers of patients with NAFLD. The enzyme exhibits retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde, a crucial step in retinoic acid signaling.
The precise mechanisms by which HSD17B13 contributes to liver pathology are still under investigation, but several key pathways have been implicated:
-
Lipid Metabolism: HSD17B13 is thought to play a role in hepatic lipid homeostasis. Overexpression of HSD17B13 promotes lipid accumulation in the liver. Inhibition of HSD17B13 may alter lipid droplet dynamics and reduce lipotoxicity.
-
Inflammation: Genetic loss of HSD17B13 function is strongly linked to reduced hepatic inflammation. Carriers of the protective HSD17B13 variant exhibit downregulation of inflammation-related genes and lower plasma levels of pro-inflammatory cytokines like IL-6. Recent studies suggest that HSD17B13 may promote the biosynthesis of platelet-activating factor (PAF), a potent inflammatory mediator, which in turn increases fibrinogen expression and leukocyte adhesion in the liver.
-
Fibrosis: The protective variants of HSD17B13 are associated with a reduced risk of liver fibrosis. Inhibition of HSD17B13 is therefore hypothesized to have anti-fibrotic effects. This may be linked to the modulation of pyrimidine and sex steroid metabolism.
This compound: Mechanism of Action
Small molecule inhibitors of HSD17B13, such as the representative compound this compound, are designed to directly bind to the enzyme's active site. This competitive or non-competitive inhibition prevents the catalytic conversion of its substrates, thereby mimicking the protective effects observed in individuals with loss-of-function genetic variants. By blocking the enzymatic activity of HSD17B13, these inhibitors are expected to reduce the production of pro-inflammatory and lipotoxic metabolites, ultimately ameliorating liver injury.
Quantitative Data for Representative HSD17B13 Inhibitors
The following tables summarize publicly available data for well-characterized HSD17B13 inhibitors. This data is intended to be representative of the potency and cellular activity that would be expected from a compound like this compound.
Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors
| Compound | Target Species | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic | 1 | Single-digit | |
| BI-3231 | Mouse HSD17B13 | Enzymatic | 13 | - | |
| Compound 32 | Human HSD17B13 | Enzymatic | 2.5 | - | |
| Compound 32 | Mouse HSD17B13 | Enzymatic | Higher than human | - |
Table 2: Cellular Activity of Representative HSD17B13 Inhibitors
| Compound | Cell Line | Assay Type | Cellular IC50 (nM) | Reference |
| BI-3231 | Human hepatocyte-derived | HSD17B13 Inhibition | Double-digit |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of HSD17B13 inhibitors.
In Vitro HSD17B13 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against purified HSD17B13 enzyme.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., estradiol or retinol)
-
Cofactor (NAD+)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test inhibitor (e.g., this compound)
-
Detection reagents (e.g., a fluorescent or luminescent system to measure product formation)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the inhibitor dilutions to the assay plate.
-
Add the HSD17B13 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate and cofactor solution.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression model.
Cellular HSD17B13 Inhibition Assay
Objective: To assess the ability of an inhibitor to engage and inhibit HSD17B13 in a cellular context.
Materials:
-
Human hepatocyte-derived cell line (e.g., Huh7 or HepG2) overexpressing HSD17B13.
-
Cell culture medium and supplements.
-
Test inhibitor (e.g., this compound).
-
Reagents to measure a downstream marker of HSD17B13 activity (e.g., a specific lipid species) or a reporter assay.
-
Lysis buffer.
Procedure:
-
Plate the HSD17B13-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control for a pre-determined time (e.g., 24 hours).
-
Induce lipid accumulation by treating the cells with a lipid loading solution (e.g., oleic acid) for a specified duration.
-
Wash the cells with PBS and lyse them.
-
Measure the downstream marker of HSD17B13 activity in the cell lysates.
-
Determine the cellular IC50 value by plotting the inhibitor concentration versus the measured activity.
In Vivo Efficacy in a Diet-Induced NASH Mouse Model
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a preclinical model of NASH.
Materials:
-
Male C57BL/6J mice, 8-10 weeks old.
-
Choline-Deficient, Amino Acid-Defined High-Fat Diet (CDAHFD).
-
HSD17B13 inhibitor compound.
-
Vehicle control (e.g., 0.5% methylcellulose).
Procedure:
-
Acclimatization: Acclimate mice for at least one week with ad libitum access to standard chow and water.
-
NASH Induction: Switch the diet of the experimental groups to CDAHFD for 12-16 weeks to induce NASH and fibrosis. Maintain a control group on standard chow.
-
Treatment: Randomize the CDAHFD-fed mice into a vehicle control group and an HSD17B13 inhibitor treatment group.
-
Administer the HSD17B13 inhibitor or vehicle daily by oral gavage at a predetermined dose for 4-8 weeks.
-
Endpoint Analysis: At the end of the treatment period, collect blood and liver tissue for analysis.
-
Biochemical Analysis: Measure serum levels of ALT, AST, and other liver injury markers.
-
Histopathology: Perform H&E and Sirius Red staining of liver sections to assess steatosis, inflammation, and fibrosis.
-
Gene Expression Analysis: Use qRT-PCR to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Acta2).
-
Signaling Pathways and Experimental Workflows
References
Preliminary Studies on Hsd17B13 Inhibitors in Alcoholic Liver Disease: A Technical Guide
Disclaimer: As of November 2025, specific preclinical data for a compound designated "Hsd17B13-IN-13" is not publicly available in scientific literature. This technical guide will therefore focus on the broader class of Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) inhibitors, using publicly available data from representative molecules to illustrate the therapeutic potential and preliminary research landscape for alcoholic liver disease (ALD).
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for chronic liver diseases, including alcoholic liver disease (ALD).[1] This validation is strongly supported by human genetic studies, which have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing ALD and its progression to more severe forms such as cirrhosis and hepatocellular carcinoma.[1][2][3][4] Consequently, the development of small molecule inhibitors and RNA interference (RNAi) therapeutics aimed at mimicking this protective phenotype is an active area of research. This guide provides an in-depth overview of the preclinical data, experimental protocols, and underlying mechanisms of Hsd17B13 inhibition as a potential treatment for ALD.
Data Presentation: In Vitro Potency of Representative Hsd17B13 Inhibitors
The following table summarizes the in vitro potency of publicly disclosed Hsd17B13 inhibitors. This data is crucial for comparing the efficacy of different compounds in preclinical development.
| Compound | Target | IC50 (Estradiol as substrate) | K_i_ | Selectivity | Reference |
| BI-3231 | Human Hsd17B13 | 1 nM | 0.7 nM | >10,000-fold vs. HSD17B11 | |
| Mouse Hsd17B13 | 13 nM | Not Reported | Not Reported | ||
| HSD17B13-IN-31 | Human Hsd17B13 | 2.5 nM | Not Reported | Highly Selective | |
| EP-036332 | Human Hsd17B13 | 14 nM | Not Reported | >7,000-fold vs. HSD17B1 | |
| INI-822 | Human Hsd17B13 | Potent Small Molecule Inhibitor (Specific IC50 not disclosed) | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are generalized protocols for key experiments in the evaluation of Hsd17B13 inhibitors.
In Vitro Hsd17B13 Enzymatic Activity Assay
This assay is fundamental for determining the potency of an inhibitor against the Hsd17B13 enzyme.
-
Objective: To determine the in vitro potency (IC50) of a test compound against Hsd17B13.
-
Materials:
-
Purified recombinant human Hsd17B13 protein.
-
Substrate: β-estradiol or another suitable substrate.
-
Cofactor: NAD+.
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 0.01% BSA).
-
Test compound dissolved in DMSO.
-
Detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent).
-
384-well assay plates.
-
Plate reader capable of measuring luminescence or fluorescence.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume (e.g., 50 nL) of the compound dilutions to the wells of a 384-well plate.
-
Prepare a substrate mix containing the substrate (e.g., estradiol) and NAD+ in the assay buffer.
-
Add the substrate mix to each well.
-
Initiate the reaction by adding the recombinant Hsd17B13 enzyme solution to each well.
-
Incubate the plate at a controlled temperature for a specified period.
-
Add the detection reagent to measure the amount of NADH produced (or substrate consumed).
-
Measure the signal using a plate reader.
-
Calculate the IC50 value by fitting the dose-response curve.
-
Cellular Assay for Lipid Accumulation
This assay assesses the ability of an inhibitor to modulate lipid metabolism in a cellular context.
-
Objective: To evaluate the effect of an Hsd17B13 inhibitor on lipid accumulation in hepatocytes.
-
Protocol:
-
Cell Line: A human hepatocyte cell line (e.g., HepG2) that may overexpress Hsd17B13.
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Hsd17B13 inhibitor for 24 hours.
-
Induce lipid accumulation by treating the cells with oleic acid (e.g., 200 µM) for another 24 hours.
-
Lyse the cells and measure the intracellular triglyceride levels using a commercial kit.
-
In parallel wells, assess cell viability using an MTT or similar assay to rule out cytotoxicity.
-
Determine the EC50 value for the reduction of lipid accumulation.
-
-
In Vivo Efficacy Studies in Animal Models of Alcoholic Liver Disease
Animal models are crucial for evaluating the therapeutic potential of Hsd17B13 inhibitors in a physiological setting.
-
Objective: To assess the in vivo efficacy of an Hsd17B13 inhibitor in a mouse model of ALD.
-
Animal Model: C57BL/6J mice on a chronic-binge ethanol feeding model (e.g., NIAAA model).
-
Procedure:
-
Acclimatize the mice and divide them into vehicle control, ethanol-fed, and ethanol-fed plus inhibitor treatment groups.
-
Administer a liquid diet containing ethanol or a control diet for a specified period (e.g., 10 days).
-
On the final day, administer a single gavage of ethanol or maltose dextrin (binge).
-
Dose the treatment group with the Hsd17B13 inhibitor at a predetermined dose and schedule (e.g., daily oral gavage).
-
At the end of the study, collect blood and liver tissue for analysis.
-
-
Endpoints:
-
Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Histopathology: Perform H&E staining of liver sections to assess steatosis, inflammation, and necrosis. Sirius Red staining can be used to evaluate fibrosis.
-
Gene Expression Analysis: Use qPCR or RNA-seq to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Acta2).
-
Lipidomics: Analyze the lipid composition of the liver tissue.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. news-medical.net [news-medical.net]
- 2. A 17-Beta-Hydroxysteroid Dehydrogenase 13 Variant Protects From Hepatocellular Carcinoma Development in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
The Genetic Basis for HSD17B13 Inhibition: A Technical Guide to Hsd17B13-IN-13 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for a spectrum of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The impetus for targeting HSD17B13 is strongly rooted in human genetics. Genome-wide association studies have consistently identified loss-of-function variants in the HSD17B13 gene, most notably the rs72613567 polymorphism, which are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies such as fibrosis, cirrhosis, and hepatocellular carcinoma. This protective genetic profile has catalyzed the development of small molecule inhibitors, such as Hsd17B13-IN-13 and its analogs, designed to pharmacologically mimic this natural human knockout phenotype.
This technical guide provides an in-depth exploration of the genetic basis for HSD17B13 inhibition, with a focus on the preclinical characterization of potent and selective inhibitors like this compound. While specific data for this compound is not extensively available in the public domain, this document will leverage data from well-characterized surrogate molecules and related compounds to provide a comprehensive overview of the mechanism of action, experimental evaluation, and the underlying signaling pathways.
The Genetic Validation of HSD17B13 as a Therapeutic Target
The foundation for the development of HSD17B13 inhibitors is built upon robust human genetic evidence. Several single nucleotide polymorphisms (SNPs) in the HSD17B13 gene have been identified that result in a loss of enzymatic function. These variants, particularly the splice variant rs72613567, lead to the production of a truncated, inactive protein. Individuals carrying these loss-of-function alleles exhibit a significant reduction in the risk of developing advanced liver disease.
The protective mechanism conferred by these genetic variants is an area of active investigation but is thought to involve the modulation of hepatic lipid metabolism and a reduction in lipotoxicity. HSD17B13 has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde. Dysregulation of retinoid metabolism is implicated in liver inflammation and fibrosis. By inactivating the enzyme, these genetic variants are believed to mitigate the downstream pathological consequences of HSD17B13 activity.
Quantitative Data on HSD17B13 Inhibitors
The development of small molecule inhibitors targeting HSD17B13 is a rapidly advancing field. While specific data for this compound is limited, the following tables summarize the available quantitative data for representative inhibitors, providing a comparative landscape of their in vitro potency.
Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors
| Compound/Modality | Type | Target | Potency (IC50) | Reference |
| Hsd17B13-IN-29 | Small Molecule | Human HSD17B13 | ≤ 0.1 µM | Patent WO2022103960 |
| BI-3231 | Small Molecule | Human HSD17B13 | 1 nM | [1] |
| BI-3231 | Small Molecule | Mouse HSD17B13 | 13 nM | [1] |
| INI-678 | Small Molecule | Human HSD17B13 | Low nM potency | [2] |
| Hsd17B13-IN-3 (BI-3231) | Small Molecule | Human HSD17B13 (in HEK293 cells) | 11 ± 5 nM | [3] |
| Hsd17b13 ASO | Antisense Oligonucleotide | Mouse Hsd17b13 mRNA in primary hepatocytes | 83 nM (24h), 76 nM (48h), 29 nM (72h) | [4] |
Table 2: Selectivity Profile of a Representative HSD17B13 Inhibitor (BI-3231)
| Off-Target | Parameter | Value | Selectivity (Fold) | Reference |
| Human HSD17B11 | IC50 | > 10,000 nM | >10,000 | |
| SafetyScreen44 Panel (44 targets) | % Inhibition @ 10 µM | < 50% for 43 targets | High | |
| COX-2 | % Inhibition @ 10 µM | > 50% | - |
Signaling Pathways and Mechanism of Action
HSD17B13 is an NAD+-dependent oxidoreductase localized to the surface of lipid droplets within hepatocytes. Its expression is upregulated in patients with NAFLD. The proposed mechanism of action for HSD17B13 inhibitors involves the direct blockade of the enzyme's active site, thereby preventing the conversion of its substrates. This inhibition is hypothesized to mitigate the downstream cellular stress and inflammatory signaling that contribute to liver damage.
Recent studies suggest that HSD17B13 may play a role in the biosynthesis of platelet-activating factor (PAF), a potent inflammatory lipid mediator. By inhibiting HSD17B13, small molecules like this compound may reduce PAF production, leading to decreased activation of the PAF receptor and downstream STAT3 signaling. This, in turn, can suppress the expression of fibrinogen and reduce leukocyte adhesion, key processes in the inflammatory cascade of liver disease.
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes.
Detailed Experimental Protocols
The preclinical evaluation of HSD17B13 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy. The following are detailed methodologies for key assays.
HSD17B13 Enzymatic Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency (IC50) of a test compound against purified HSD17B13 enzyme.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5)
-
NAD+ solution
-
Substrate solution (e.g., β-estradiol or retinol)
-
NADH detection reagent (e.g., NAD/NADH-Glo™ Assay)
-
384-well assay plates
-
Test compound (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) into the wells of the assay plate.
-
Add the HSD17B13 enzyme and NAD+ solution to the wells and incubate for 15-30 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 1-2 hours).
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate in the dark to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable curve-fitting software.
Cellular HSD17B13 Activity Assay
Objective: To determine the cellular potency (IC50) of a test compound in a cell-based assay.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
Cell culture medium and reagents
-
Test compound
-
Cell-permeable HSD17B13 substrate (e.g., estradiol)
-
Lysis buffer
-
Analytical method for product quantification (e.g., LC-MS/MS)
Procedure:
-
Seed the HSD17B13-expressing HEK293 cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Add the substrate to the cell culture medium and incubate for a defined period.
-
Wash the cells with PBS and lyse them.
-
Quantify the amount of product formed in the cell lysate using LC-MS/MS.
-
Determine the IC50 value by plotting the product formation against the compound concentration.
In Vivo Efficacy Study in a Mouse Model of NASH
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a diet-induced mouse model of NASH.
Materials:
-
Male C57BL/6J mice
-
NASH-inducing diet (e.g., choline-deficient, L-amino acid-defined, high-fat diet - CDAHFD)
-
Test inhibitor formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage)
-
Standard laboratory equipment for animal handling and dosing
-
Materials for blood collection and tissue harvesting
-
Reagents for biochemical assays, histology, and molecular analysis
Procedure:
-
Acclimatize mice to the facility for at least one week.
-
Induce NASH by feeding the mice the specialized diet for a specified period (e.g., 12-24 weeks).
-
Randomize the mice into treatment groups (vehicle control, and one or more doses of the HSD17B13 inhibitor).
-
Administer the inhibitor or vehicle daily via oral gavage for a predetermined treatment period (e.g., 4-8 weeks).
-
Monitor body weight, food intake, and the general health of the animals throughout the study.
-
At the end of the treatment period, collect blood samples for measurement of serum markers of liver injury (e.g., ALT, AST).
-
Euthanize the animals and harvest the livers.
-
Process liver tissue for:
-
Histological analysis: Fix a portion in formalin for H&E staining (for steatosis, inflammation, and ballooning) and Sirius Red staining (for fibrosis).
-
Gene expression analysis: Snap-freeze a portion in liquid nitrogen for RNA extraction and qRT-PCR analysis of genes involved in lipid metabolism, inflammation, and fibrosis.
-
Lipid analysis: Snap-freeze a portion for the quantification of hepatic triglycerides and other lipid species.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of an HSD17B13 inhibitor.
Caption: A typical workflow for HSD17B13 inhibitor characterization.
Conclusion
The inhibition of HSD17B13 represents a promising, genetically validated therapeutic strategy for the treatment of chronic liver diseases. The development of potent and selective small molecule inhibitors, such as this compound and its analogs, holds significant potential to address the unmet medical need in this area. The comprehensive preclinical evaluation of these compounds, guided by the detailed methodologies outlined in this guide, is crucial for their successful translation to the clinic. Future research will continue to unravel the precise molecular mechanisms by which HSD17B13 contributes to liver pathophysiology, further refining the therapeutic application of its inhibitors.
References
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-13 In Vitro Assay Using Estradiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver that is implicated in the pathogenesis of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease.[3][4] HSD17B13 catalyzes the NAD+-dependent oxidation of various substrates, including the conversion of estradiol to estrone.[5] Hsd17B13-IN-13 is an inhibitor of HSD17B13, and these application notes provide a detailed protocol for its characterization using an in vitro enzymatic assay with estradiol as the substrate.
Data Presentation
The inhibitory activity of this compound and other reference compounds against HSD17B13 is summarized below. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying inhibitor potency.
| Compound | Target | Assay Type | Substrate | IC50 (µM) | Reference |
| This compound (and similar inhibitors) | Human HSD17B13 | Enzymatic | Estradiol | ≤ 0.1 | |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 0.001 (Ki = 0.7 nM) | |
| Hsd17B13-IN-95 | Human HSD17B13 | Enzymatic | Estradiol | < 0.1 |
Signaling Pathway
HSD17B13 is a key enzyme in hepatic lipid and steroid metabolism. Its expression is regulated by transcription factors sensitive to cellular lipid levels, such as LXRα and SREBP-1c. The enzyme catalyzes the conversion of estradiol to the less active estrone, utilizing NAD+ as a cofactor. This compound acts by directly inhibiting this enzymatic activity.
Caption: HSD17B13 signaling pathway and point of intervention for this compound.
Experimental Protocols
In Vitro HSD17B13 Enzymatic Assay
This biochemical assay determines the inhibitory activity of this compound against purified recombinant human HSD17B13 enzyme by measuring the conversion of estradiol to estrone, which is coupled to the production of NADH. The amount of NADH produced is quantified using a luminescent biosensor.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
DMSO
-
NAD(P)H-Glo™ Detection Reagent
-
384-well white, low-volume assay plates
-
Plate reader capable of luminescence detection
Experimental Workflow:
Caption: Workflow for the in vitro HSD17B13 enzymatic assay.
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in DMSO.
-
Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.
-
-
Assay Protocol:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a 2X solution of recombinant HSD17B13 enzyme in Assay Buffer (final concentration typically 50-100 nM).
-
Add 10 µL of the 2X HSD17B13 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Prepare a 4X solution of Estradiol and NAD+ in Assay Buffer (final concentrations typically 10-50 µM for estradiol and adjusted for NAD+).
-
Initiate the enzymatic reaction by adding 5 µL of the 4X Estradiol/NAD+ solution to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Detection:
-
Stop the reaction and detect NADH production by adding the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Incubate for an additional 60 minutes at room temperature, protected from light, to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition of HSD17B13 activity for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.
References
Application Notes: Cell-Based Assay for Hsd17B13-IN-13 Activity in HepG2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have strongly linked loss-of-function variants of Hsd17B13 to a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[1][4] This protective association has identified Hsd17B13 as a promising therapeutic target for these conditions. Hsd17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde. Hsd17B13-IN-13 is a small molecule inhibitor designed to target the enzymatic activity of Hsd17B13. These application notes provide a detailed protocol for a cell-based assay to characterize the activity of this compound in the human hepatoma cell line, HepG2, a widely used model for studying liver lipid metabolism.
Signaling Pathway of Hsd17B13 in Hepatic Lipid Metabolism
The expression of Hsd17B13 is regulated by key transcription factors involved in lipogenesis. The Liver X Receptor α (LXRα), a master regulator of lipid metabolism, induces Hsd17B13 expression via the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). Overexpression of Hsd17B13 has been shown to increase the number and size of lipid droplets in hepatocytes. Inhibition of Hsd17B13 is expected to modulate hepatic lipid accumulation and potentially reduce the lipotoxicity associated with the progression of NAFLD.
Caption: Hsd17B13 signaling pathway in hepatocytes.
Experimental Protocols
HepG2 Cell Culture and Maintenance
-
Cell Line: Human hepatoma cell line, HepG2.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture cells when they reach 80-90% confluency.
In Vitro Steatosis Induction in HepG2 Cells
This protocol is designed to induce lipid accumulation in HepG2 cells, mimicking a key feature of NAFLD.
-
Reagents:
-
Oleic acid and palmitic acid.
-
Fatty acid-free Bovine Serum Albumin (BSA).
-
-
Procedure:
-
Prepare a stock solution of oleic and palmitic acids (2:1 molar ratio) in ethanol.
-
Complex the fatty acids with BSA in serum-free DMEM.
-
Seed HepG2 cells in appropriate culture plates (e.g., 96-well plates for lipid accumulation assays).
-
After 24 hours, replace the culture medium with the fatty acid-containing medium.
-
Incubate for 24 hours to induce lipid droplet formation.
-
This compound Treatment
-
Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treatment:
-
Following steatosis induction, treat the HepG2 cells with various concentrations of this compound.
-
Include a vehicle control (DMSO) at a final concentration not exceeding 0.5%.
-
Incubate for a defined period (e.g., 24-48 hours).
-
Assessment of this compound Activity
This assay quantifies the effect of this compound on intracellular lipid accumulation.
-
Procedure:
-
After treatment, wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with Nile Red solution, which fluoresces in a lipid-rich environment.
-
Image the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity using image analysis software to determine the extent of lipid accumulation.
-
This assay directly measures the enzymatic activity of HSD17B13.
-
Procedure:
-
Culture HepG2 cells (or a cell line overexpressing HSD17B13 like HEK293 for a more robust signal) and treat with this compound for 1 hour.
-
Add all-trans-retinol to the culture medium and incubate for 4-8 hours.
-
Harvest the cells and/or supernatant and perform retinoid extraction.
-
Analyze the levels of retinaldehyde and retinoic acid by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The inhibitory effect of this compound is determined by the reduction in product formation.
-
This assay evaluates the effect of Hsd17B13 inhibition on the expression of genes involved in fibrosis and inflammation.
-
Procedure:
-
Treat steatotic HepG2 cells with this compound for 24-48 hours.
-
Isolate total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative PCR (qPCR) to measure the mRNA levels of target genes (e.g., α-SMA, Collagen-1, TGF-β) and a housekeeping gene for normalization.
-
This assay assesses the impact of Hsd17B13 inhibition on protein levels.
-
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Determine protein concentration using a suitable assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against HSD17B13 and other proteins of interest (e.g., fibrotic markers).
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Experimental Workflow
Caption: General experimental workflow for the this compound cell-based assay.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Lipid Accumulation
| Treatment Concentration | Normalized Fluorescence Intensity (Mean ± SD) | % Inhibition of Lipid Accumulation |
| Vehicle Control (DMSO) | Value | 0% |
| This compound (0.1 µM) | Value | Value |
| This compound (1 µM) | Value | Value |
| This compound (10 µM) | Value | Value |
Table 2: Inhibition of HSD17B13 Enzymatic Activity by this compound
| Treatment Concentration | Retinaldehyde Production (pmol/mg protein) | IC50 (µM) |
| Vehicle Control (DMSO) | Value | - |
| This compound (0.01 µM) | Value | \multirow{4}{*}{Calculated Value} |
| This compound (0.1 µM) | Value | |
| This compound (1 µM) | Value | |
| This compound (10 µM) | Value |
Table 3: Effect of this compound on Gene Expression
| Target Gene | Treatment Concentration | Fold Change in mRNA Expression (vs. Vehicle) |
| \multirow{3}{}{α-SMA} | This compound (1 µM) | Value |
| This compound (10 µM) | Value | |
| \multirow{3}{}{Collagen-1} | This compound (1 µM) | Value |
| This compound (10 µM) | Value |
Conclusion
This application note provides a comprehensive set of protocols for evaluating the cellular activity of this compound in HepG2 cells. By assessing its impact on lipid accumulation, enzymatic activity, and the expression of key genes and proteins related to liver disease, researchers can effectively characterize the therapeutic potential of this inhibitor. The provided workflows and data presentation formats offer a structured approach for reproducible and comparable results.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - East China Normal University [pure.ecnu.edu.cn:443]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
Application Notes and Protocols for Hsd17B13-IN-13 in a High-Fat Diet Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo evaluation of Hsd17B13-IN-13, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), in a high-fat diet (HFD)-induced mouse model of metabolic dysfunction-associated steatotic liver disease (MASLD).
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including metabolic dysfunction-associated steatohepatitis (MASH), fibrosis, and hepatocellular carcinoma.[3][4] This makes HSD17B13 a compelling therapeutic target for the treatment of MASLD. HSD17B13's enzymatic activity is believed to be involved in lipid and retinoid metabolism within the liver.[2] Its inhibition is hypothesized to mitigate the pathological downstream effects of its activity. This compound is a small molecule inhibitor designed to target HSD17B13. This document outlines a comprehensive protocol for assessing the therapeutic potential of this compound in a preclinical mouse model of MASLD induced by a high-fat diet.
Data Presentation
Table 1: Key Parameters for High-Fat Diet-Induced MASLD Mouse Model
| Parameter | Specification | Reference |
| Animal Model | Male C57BL/6J mice, 8-10 weeks old | |
| Diet | High-Fat Diet (60% kcal from fat) | |
| Diet Duration | 16-24 weeks to induce MASLD phenotype | |
| Control Diet | Standard chow diet | |
| Housing | Individual or small group housing with ad libitum access to diet and water | |
| Monitoring | Weekly monitoring of body weight and food intake |
Table 2: this compound Dosing and Administration
| Parameter | Specification | Reference |
| Compound | This compound | N/A |
| Vehicle | To be determined based on compound solubility (e.g., corn oil, 0.5% methylcellulose) | |
| Dose Range | Suggested: 1, 3, 10, and 30 mg/kg (dose-ranging study recommended) | |
| Administration Route | Oral gavage | |
| Frequency | Once daily | |
| Treatment Duration | 4-8 weeks (therapeutic intervention) |
Table 3: Endpoint Analysis and Expected Outcomes
| Analysis | Parameter | Expected Outcome with this compound Treatment | Reference |
| Serum Analysis | ALT, AST, Triglycerides | Reduction in elevated levels | |
| Liver Histology | H&E Staining (Steatosis, Inflammation, Ballooning), Oil Red O Staining (Lipid Accumulation), Sirius Red Staining (Fibrosis) | Reduction in NAFLD Activity Score (NAS) and fibrosis stage | |
| Hepatic Gene Expression | Genes involved in lipogenesis, fatty acid oxidation, inflammation, and fibrosis (e.g., Srebf1, Fasn, Cd36, Timp2) | Normalization of expression levels | |
| Hepatic Lipidomics | Quantification of triglycerides and other lipid species | Reduction in hepatic triglyceride content |
Experimental Protocols
I. High-Fat Diet-Induced MASLD Mouse Model
-
Animal Acclimation: Acclimate male C57BL/6J mice (8-10 weeks old) to the animal facility for at least one week with free access to standard chow and water.
-
Group Allocation: Randomly assign mice to the following groups:
-
Chow + Vehicle
-
High-Fat Diet (HFD) + Vehicle
-
HFD + this compound (low dose)
-
HFD + this compound (mid dose)
-
HFD + this compound (high dose)
-
-
Diet Induction:
-
Feed the control group a standard chow diet.
-
Feed the experimental groups a high-fat diet (60% kcal from fat) for 16-24 weeks to induce a robust MASLD phenotype.
-
-
Monitoring: Monitor body weight and food consumption weekly throughout the study.
II. Administration of this compound
-
Compound Preparation: Prepare this compound in a suitable vehicle. A dose-ranging study is recommended to determine the optimal therapeutic dose.
-
Dosing Regimen: After the diet induction period, begin daily administration of this compound or vehicle via oral gavage for 4-8 weeks.
III. Sample Collection and Analysis
-
Terminal Procedure: At the end of the treatment period, euthanize mice following approved institutional guidelines.
-
Blood Collection: Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST) and triglycerides.
-
Liver Tissue Collection:
-
Perfuse the liver with PBS.
-
Weigh the entire liver.
-
Fix a portion of the liver in 10% neutral buffered formalin for 24 hours for histological analysis.
-
Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for gene expression and lipidomic analyses.
-
IV. Histological Analysis
-
Staining: Embed formalin-fixed liver tissue in paraffin and section for Hematoxylin and Eosin (H&E), Oil Red O (for lipid accumulation), and Sirius Red (for fibrosis) staining.
-
Scoring: Score the liver sections for steatosis, lobular inflammation, and hepatocyte ballooning to determine the NAFLD Activity Score (NAS). Assess fibrosis stage.
V. Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Isolate total RNA from frozen liver tissue.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR: Perform real-time quantitative PCR to analyze the expression of genes involved in lipid metabolism (Srebf1, Fasn, Cd36), inflammation, and fibrosis (Timp2).
VI. Hepatic Lipid Analysis
-
Lipid Extraction: Extract total lipids from frozen liver tissue.
-
Quantification: Quantify hepatic triglyceride content using a commercial assay kit. Further lipidomic analysis can be performed using mass spectrometry.
Mandatory Visualizations
Caption: Proposed mechanism of Hsd17B13 in MASLD and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in a high-fat diet mouse model.
References
Application Notes and Protocols for Hsd17B13-IN-13 in Primary Human Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes that has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, including fibrosis and hepatocellular carcinoma.[2][3][4] This has spurred the development of small molecule inhibitors to pharmacologically mimic this protective effect. Hsd17B13-IN-13 is an inhibitor of HSD17B13. These application notes provide a comprehensive guide for the use of this compound in primary human hepatocyte cultures, including detailed protocols for key experiments and data presentation.
Disclaimer: Publicly available data for the specific inhibitor "this compound" is limited. The following protocols and data are based on established methodologies for primary human hepatocyte culture and published data for other well-characterized HSD17B13 inhibitors, such as BI-3231. Researchers should perform initial dose-response studies to determine the optimal concentration of this compound for their specific experimental setup.
Data Presentation
The inhibitory potency of various HSD17B13 inhibitors has been characterized in biochemical and cellular assays. The following table summarizes representative quantitative data for other HSD17B13 inhibitors.
| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (nM) | Cellular Activity (IC50, nM) | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic | 1 | Single-digit nM | Double-digit nM | |
| Compound 32 | Human HSD17B13 | Enzymatic | 2.5 | - | - | |
| Hsd17B13-IN-15 | Human HSD17B13 | Enzymatic (Estradiol) | <100 | - | - | |
| Hsd17B13-IN-62 | Human HSD17B13 | Enzymatic (Estradiol) | <100 | - | - | |
| Hsd17B13-IN-73 | Human HSD17B13 | Enzymatic (Estradiol) | <100 | - | - |
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling Pathway in Hepatocytes
HSD17B13 is a key regulator of hepatic lipid homeostasis. Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis. HSD17B13 is localized to the surface of lipid droplets and is thought to play a role in lipid droplet remodeling. The enzyme possesses retinol dehydrogenase activity, converting retinol to retinaldehyde. Inhibition of HSD17B13 is hypothesized to disrupt these processes, leading to a reduction in hepatic steatosis and inflammation.
Caption: Proposed HSD17B13 signaling pathway in hepatocytes.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for assessing the effects of this compound on primary human hepatocytes under lipotoxic conditions.
Caption: Generalized workflow for assessing this compound effects.
Experimental Protocols
Protocol 1: Thawing and Plating of Primary Human Hepatocytes
This protocol outlines the essential steps for thawing and plating cryopreserved primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Plating Medium (HPM)
-
Hepatocyte Maintenance Medium (HMM)
-
Collagen-coated tissue culture plates
-
37°C water bath
-
Sterile conical tubes (15-50 mL)
-
Humidified incubator set to 37°C and 5% CO2
Procedure:
-
Pre-warm HPM in a 37°C water bath for at least 15 minutes.
-
Transfer 5 mL of pre-warmed HPM into a sterile conical tube.
-
Quickly thaw the cryovial of hepatocytes in the 37°C water bath for 1.5-2 minutes until a small ice spindle remains. Do not submerge the cap.
-
Wipe the vial with 70% ethanol and transfer the cell suspension to the conical tube containing HPM.
-
Centrifuge the cells at a low speed (e.g., 100 x g) for 10 minutes at room temperature.
-
Aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of HPM.
-
Determine cell viability and count using the Trypan Blue exclusion method.
-
Dilute the cells to the desired plating density in HPM.
-
Add the diluted cell suspension to collagen-coated tissue culture plates.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 4-6 hours to allow for cell attachment.
-
After attachment, replace the plating medium with pre-warmed Hepatocyte Maintenance Medium.
Protocol 2: Treatment of Primary Human Hepatocytes with this compound
This protocol describes the treatment of cultured primary human hepatocytes with this compound.
Materials:
-
Cultured primary human hepatocytes (from Protocol 1)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Hepatocyte Maintenance Medium
-
Optional: Lipotoxicity-inducing agent (e.g., palmitic acid)
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Prepare Treatment Media: Prepare serial dilutions of this compound in Hepatocyte Maintenance Medium to achieve the desired final concentrations. Prepare a vehicle control medium containing the same final concentration of the solvent.
-
Induce Lipotoxicity (Optional): To model NAFLD/NASH conditions, you can pre-treat the hepatocytes with a lipotoxic agent like palmitic acid for a specified duration before adding the inhibitor.
-
Treat Cells: Remove the existing medium from the cultured hepatocytes and add the prepared treatment media (containing different concentrations of this compound or vehicle control).
-
Incubate: Incubate the plates for the desired experimental duration (e.g., 24-48 hours) at 37°C in a humidified 5% CO2 incubator.
-
Proceed to Downstream Assays: Following incubation, the cells are ready for various downstream analyses as described in the subsequent protocols.
Protocol 3: Assessment of Intracellular Lipid Accumulation (Oil Red O Staining)
This protocol provides a method for visualizing and quantifying neutral lipid accumulation in hepatocytes.
Materials:
-
Treated primary human hepatocytes in culture plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
Oil Red O staining solution
-
60% Isopropanol
-
Microscope or microplate reader
Procedure:
-
Wash: Gently wash the cells twice with PBS.
-
Fix: Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash: Wash the cells again with distilled water.
-
Stain: Remove the water and add the Oil Red O working solution to cover the cell monolayer. Incubate for 20-60 minutes at room temperature.
-
Destain: Briefly wash the cells with 60% isopropanol.
-
Final Wash: Wash the cells multiple times with distilled water until the water is clear.
-
Imaging and Quantification: Visualize the stained lipid droplets using a microscope. For quantification, the stain can be eluted with isopropanol, and the absorbance can be measured using a microplate reader.
Protocol 4: Cell Viability Assay (MTT/MTS Assay)
This protocol describes a colorimetric assay to assess cell viability based on mitochondrial activity.
Materials:
-
Treated primary human hepatocytes in a 96-well plate
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Add Reagent: At the end of the treatment period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the reagent by viable cells.
-
Solubilize (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion
The inhibition of HSD17B13 represents a promising therapeutic strategy for NAFLD and NASH. The protocols and information provided in these application notes offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in a physiologically relevant primary human hepatocyte model. By assessing key parameters such as lipid accumulation and cell viability, researchers can further elucidate the therapeutic potential of targeting HSD17B13.
References
Application Notes and Protocols for Western Blot Analysis of HSD17B13 Protein Levels Following Hsd17B13-IN-13 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Emerging evidence implicates HSD17B13 in the pathogenesis of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD).[3][4] Increased expression of HSD17B13 is observed in NAFLD patients, and it is thought to play a role in hepatic lipid metabolism.[1] Consequently, HSD17B13 has become a promising therapeutic target for liver diseases. Hsd17B13-IN-13 is a small molecule inhibitor designed to target the enzymatic activity of HSD17B13. Western blotting is a fundamental technique to quantify changes in HSD17B13 protein expression in response to therapeutic interventions like this compound treatment.
These application notes provide a detailed protocol for the detection and quantification of HSD17B13 protein expression in cell lysates using Western blot analysis after treatment with this compound.
Signaling Pathway and Experimental Workflow
HSD17B13 is involved in lipid and retinol metabolism, and its expression is regulated by nuclear receptors like LXRα and SREBP-1c. The following diagram illustrates a simplified signaling context for HSD17B13.
Caption: Experimental workflow for Western blot analysis of HSD17B13.
The diagram below provides a simplified representation of the signaling pathway involving HSD17B13.
Caption: Simplified HSD17B13 signaling pathway in hepatocytes.
Experimental Protocols
A. Cell Culture and Treatment with this compound
-
Cell Line: HepG2 (human liver hepatocellular carcinoma) or another suitable cell line with endogenous or overexpressed HSD17B13.
-
Cell Seeding: Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Inhibitor Preparation: Prepare stock solutions of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).
B. Sample Preparation
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. This is crucial for ensuring equal protein loading.
-
C. SDS-PAGE and Western Blotting
-
Sample Preparation for Electrophoresis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of total protein per lane into a 12% or 15% SDS-PAGE gel. The molecular weight of HSD17B13 is approximately 30-34 kDa.
-
Run the gel at 100-150 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Perform the transfer at 100V for 1-2 hours or overnight at 30V at 4°C.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary anti-HSD17B13 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software. Normalize the HSD17B13 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Data Presentation
The following tables provide a structured summary of the recommended reagents and their working concentrations for this protocol.
Table 1: Recommended Reagents and Buffers
| Reagent/Buffer | Composition |
| Lysis Buffer (RIPA) | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors |
| Wash Buffer (TBST) | 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween-20 |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST |
| Loading Control | Anti-GAPDH, anti-β-actin, or anti-vinculin antibody |
Table 2: Antibody Dilutions and Incubation Times
| Antibody | Host/Type | Recommended Dilution | Incubation Time | Incubation Temperature |
| Primary Anti-HSD17B13 | Rabbit or Mouse / Polyclonal or Monoclonal | 1:500 - 1:2000 | Overnight | 4°C |
| Loading Control | Mouse or Rabbit / Monoclonal | 1:1000 - 1:5000 | 1-2 hours or Overnight | Room Temperature or 4°C |
| HRP-conjugated Secondary | Anti-Rabbit or Anti-Mouse IgG | 1:5000 - 1:20,000 | 1 hour | Room Temperature |
Note: The optimal antibody concentrations and incubation times may need to be determined empirically.
Troubleshooting
For common Western blot issues such as high background, weak or no signal, and non-specific bands, refer to established optimization and troubleshooting guides. Key areas for optimization include sample preparation, antibody concentrations, blocking conditions, and wash steps.
References
Application Note: HPLC-UV Method for the Quantification of Retinaldehyde Production in Cellular Models Following Hsd17B13 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] It has been identified as a retinol dehydrogenase (RDH), which catalyzes the conversion of retinol to retinaldehyde.[3][4][5] This is a critical step in retinoid metabolism, and dysregulation of this pathway is implicated in chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD). Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, making it a promising therapeutic target.
Hsd17B13-IN-13 is a potent and selective small molecule inhibitor designed to target the enzymatic activity of HSD17B13. To evaluate the efficacy of such inhibitors, a robust and reliable analytical method is required to quantify the changes in retinaldehyde production in a cellular context. This application note provides a detailed protocol for the quantification of retinaldehyde from cell lysates using a derivatization step followed by reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection.
Principle of the Method
The method is based on the quantification of retinaldehyde following its conversion to a more stable O-ethyloxime derivative. Cultured cells (e.g., hepatocytes) are first incubated with retinol, the substrate for HSD17B13, in the presence of varying concentrations of this compound. The cells are then lysed, and the intracellular retinoids are extracted. Retinaldehyde is derivatized in situ with O-ethylhydroxylamine. The resulting stable retinaldehyde-O-ethyloxime is then separated from other retinoids using RP-HPLC on a C18 column and quantified by UV absorbance. The concentration is determined by comparing the peak area to a standard curve generated from known concentrations of derivatized retinaldehyde.
Visualizations
Caption: HSD17B13-mediated conversion of retinol to retinaldehyde and its inhibition.
Caption: Experimental workflow for quantifying retinaldehyde production.
Detailed Experimental Protocols
Materials and Reagents
-
Equipment:
-
HPLC system with UV/Vis detector (e.g., Waters 2695 Separation Module)
-
RP-HPLC Column: C18, 4.6 x 100 mm, 3.5 µm particle size (e.g., Zorbax SB-C18)
-
Cell culture incubator (37°C, 5% CO₂)
-
Biological safety cabinet
-
Microplate reader (for protein quantification)
-
Centrifuge (refrigerated)
-
Nitrogen evaporation system
-
Vortex mixer
-
Amber glass vials (to protect from light)
-
-
Reagents and Chemicals:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
all-trans-Retinol (stock solution in ethanol)
-
all-trans-Retinaldehyde (for standard curve)
-
Retinyl acetate (internal standard)
-
O-ethylhydroxylamine hydrochloride
-
HEPES buffer
-
HPLC-grade acetonitrile, water, hexane, and methanol
-
Formic acid
-
BCA Protein Assay Kit
-
Protocol: Cell Culture and Treatment
-
Cell Seeding: Seed hepatocytes in 6-well plates at a density of 0.5 x 10⁶ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Inhibitor Pre-treatment: Remove the medium and replace it with a fresh serum-free medium containing this compound at various concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM). Include a DMSO-only vehicle control. Incubate for 1 hour.
-
Substrate Addition: Add all-trans-retinol to each well to a final concentration of 5 µM.
-
Incubation: Incubate the plates for 4-6 hours at 37°C, protected from light.
Protocol: Sample Preparation and Retinoid Extraction
Note: All steps involving retinoids should be performed under dim light or using amber tubes to prevent photodegradation.
-
Cell Harvest: Place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add 500 µL of ice-cold methanol to each well to lyse the cells. Scrape the cells and transfer the lysate to a 2 mL amber microcentrifuge tube.
-
Internal Standard: Add 10 µL of 10 µM retinyl acetate (in ethanol) to each sample as an internal standard. Vortex briefly.
-
Derivatization: Add 250 µL of 0.1 M O-ethylhydroxylamine in 100 mM HEPES (pH 6.5) to each tube. Vortex and let stand for 15 minutes at room temperature.
-
Extraction: Add 1.5 mL of hexane, vortex vigorously for 2 minutes, and then centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Evaporation: Carefully transfer the upper organic (hexane) phase to a new amber vial. Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 120 µL of acetonitrile for HPLC analysis.
-
Protein Quantification: From a parallel well treated similarly but not extracted, determine the total protein content using a BCA assay to normalize the retinaldehyde concentration.
Protocol: HPLC Analysis
-
HPLC Conditions:
-
Column: Zorbax SB-C18, 4.6 x 100 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 100 µL
-
UV Detection: 365 nm (for retinaldehyde-O-ethyloxime)
-
Gradient Program:
-
0-9 min: 89% B
-
9-11 min: Linear gradient to 100% B
-
11-13 min: Hold at 100% B
-
13-15 min: Return to 89% B
-
15-20 min: Re-equilibration at 89% B
-
-
-
Standard Curve Preparation:
-
Prepare a 1 mM stock solution of all-trans-retinaldehyde in ethanol.
-
Create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µM) by serial dilution in methanol.
-
Derivatize 500 µL of each standard using the same procedure as for the samples (Protocol 3, Step 4 onwards).
-
Inject each derivatized standard into the HPLC system.
-
Construct a calibration curve by plotting the peak area of retinaldehyde-O-ethyloxime against its concentration.
-
Data Analysis and Presentation
-
Identification: Identify the retinaldehyde-O-ethyloxime peak in the sample chromatograms by comparing its retention time with that of the derivatized standard.
-
Quantification: Calculate the concentration of retinaldehyde in the samples using the linear regression equation (y = mx + c) derived from the standard curve.
-
Normalization: Normalize the calculated retinaldehyde concentration to the total protein content of the corresponding sample (pmol/mg protein).
-
IC₅₀ Determination: Plot the normalized retinaldehyde concentration against the logarithm of the this compound concentration and perform a non-linear regression to determine the IC₅₀ value.
Data Presentation
Table 1: Hypothetical Quantitative Results of HPLC Analysis Summary of retinaldehyde quantification in hepatocytes treated with varying concentrations of this compound.
| This compound Conc. (nM) | Retention Time (min) | Peak Area (mAU*s) | Calculated Retinaldehyde (pmol/mg protein) | % Inhibition |
| 0 (Vehicle) | 7.85 | 15230 | 45.2 | 0% |
| 0.1 | 7.86 | 14985 | 44.5 | 1.5% |
| 1 | 7.84 | 12850 | 38.2 | 15.5% |
| 10 | 7.85 | 7890 | 23.5 | 48.0% |
| 100 | 7.86 | 2150 | 6.4 | 85.8% |
| 1000 | 7.85 | 510 | 1.5 | 96.7% |
Table 2: Troubleshooting Guide for HPLC Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peaks or very small peaks | Insufficient sample concentration. | Concentrate the sample or increase injection volume. |
| Detector lamp off or failing. | Check detector status and replace the lamp if necessary. | |
| Ghost peaks | Contamination in the mobile phase or injector. | Purge the system with a strong solvent (e.g., 100% acetonitrile). |
| Carryover from a previous injection. | Run blank injections between samples. | |
| Peak fronting or tailing | Column degradation or contamination. | Wash the column with a strong solvent or replace it. |
| Sample solvent incompatible with the mobile phase. | Ensure the sample is reconstituted in a solvent similar to the initial mobile phase. | |
| Retention time shifts | Fluctuation in mobile phase composition or flow rate. | Check for leaks, prime the pumps, and ensure proper solvent mixing. |
| Column temperature variation. | Use a column oven to maintain a stable temperature. |
References
Application Notes and Protocols for Studying Lipid Droplet Dynamics in Hepatocytes with Hsd17B13-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes that has emerged as a key regulator of hepatic lipid metabolism.[1][2] Its expression is significantly upregulated in patients with non-alcoholic fatty liver disease (NAFLD).[3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver conditions such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[5] This protective genetic evidence has positioned HSD17B13 as a promising therapeutic target for chronic liver diseases.
Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting its role in promoting lipid accumulation. The enzyme is involved in retinol metabolism, catalyzing the conversion of retinol to retinaldehyde. Hsd17B13-IN-13 is a small molecule inhibitor designed to target the enzymatic activity of HSD17B13, offering a valuable tool to investigate the role of this enzyme in lipid droplet dynamics and to explore its therapeutic potential.
These application notes provide detailed protocols for utilizing this compound to study its impact on lipid droplet dynamics in hepatocytes. While specific public domain data for this compound is limited, the expected effects and methodologies are based on the extensive knowledge from studies of HSD17B13 loss-of-function variants and other well-characterized inhibitors.
Data Presentation
The inhibition of HSD17B13 is expected to produce measurable changes in hepatocyte lipid droplet morphology and overall lipid content. The following tables summarize anticipated quantitative data based on studies of HSD17B13 loss-of-function and inhibition by other small molecules.
Table 1: Expected Effects of this compound on Lipid Droplet Morphology in Cultured Hepatocytes
| Parameter | Vehicle Control | This compound Treatment | Expected Fold Change |
| Lipid Droplet Number (per cell) | High | Reduced | 0.5 - 0.7 |
| Average Lipid Droplet Size (µm²) | Large | Reduced | 0.4 - 0.6 |
| Total Lipid Droplet Area (per cell) | High | Reduced | 0.3 - 0.5 |
| Cellular Triglyceride Content (nmol/mg protein) | High | Reduced | 0.6 - 0.8 |
Table 2: Representative IC50 Values for HSD17B13 Inhibitors
| Inhibitor | Substrate | IC50 (µM) | Reference |
| Hsd17B13-IN-3 | β-estradiol | 0.38 | |
| Hsd17B13-IN-3 | Leukotriene B4 | 0.45 | |
| Hsd17B13-IN-85 | Estradiol | <0.1 | |
| Hsd17B13-IN-96 | Estradiol | <0.1 |
Signaling Pathways and Experimental Workflows
To visualize the cellular context and experimental approaches for studying HSD17B13, the following diagrams illustrate key signaling pathways and a general experimental workflow for inhibitor testing.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - East China Normal University [pure.ecnu.edu.cn:443]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application of Hsd17B13-IN-13 in Studying Gene Expression of Lipid Metabolism Markers
Application Note ID: AN-HSD17B13-GE01
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1] Its expression is significantly upregulated in patients with non-alcoholic fatty liver disease (NAFLD), and it plays a crucial role in hepatic lipid homeostasis.[1] Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases, including NAFLD and its more severe form, non-alcoholic steatohepatitis (NASH). This strong genetic validation establishes HSD17B13 as a compelling therapeutic target.
Hsd17B13-IN-13 is a potent and selective small molecule inhibitor designed to target the enzymatic activity of HSD17B13. By inhibiting HSD17B13, researchers can investigate its downstream effects on cellular pathways, particularly the transcriptional regulation of genes involved in lipid metabolism. These application notes provide a comprehensive guide for utilizing this compound in in-vitro models to study its impact on the gene expression of key lipid metabolism markers.
Note: While specific public data on "this compound" is not available, this document synthesizes the known consequences of HSD17B13 functional loss and inhibition by other well-characterized inhibitors (e.g., BI-3231) to provide a robust framework for its application.
Principle of Action
The expression of HSD17B13 is transcriptionally regulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis.[2][3] HSD17B13 may also participate in a positive feedback loop by promoting SREBP-1c maturation.[4] Inhibition of HSD17B13's enzymatic activity with this compound is expected to modulate this pathway and alter the expression of downstream genes involved in fatty acid uptake, lipid synthesis, and storage, thereby reducing hepatocellular lipid accumulation.
Data Presentation: Expected Gene Expression Changes
Inhibition of HSD17B13 in a lipotoxic hepatocyte model is expected to alter the expression of key genes involved in lipid metabolism. The following table summarizes the anticipated changes based on studies involving HSD17B13 knockdown or inhibition with analogous compounds.
| Gene Symbol | Gene Name | Function in Lipid Metabolism | Expected Change Upon HSD17B13 Inhibition | Reference |
| SREBF1 | Sterol regulatory element binding transcription factor 1 | Master regulator of lipogenesis | Downregulated | |
| CD36 | CD36 molecule (fatty acid translocase) | Fatty acid uptake | Downregulated | |
| FASN | Fatty acid synthase | De novo lipogenesis | Downregulated | |
| ACLY | ATP citrate lyase | Lipogenesis (acetyl-CoA synthesis) | Downregulated | |
| CEPT1 | Choline/ethanolamine phosphotransferase 1 | Phospholipid synthesis | Upregulated | |
| TIMP2 | TIMP metallopeptidase inhibitor 2 | Fibrosis marker | Downregulated | |
| ACTA2 (αSMA) | Actin alpha 2, smooth muscle | Fibrosis marker (stellate cell activation) | Downregulated |
Visualizations
Caption: HSD17B13 signaling pathway and the point of intervention by this compound.
References
- 1. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
In Vivo Efficacy of Hsd17B13 Inhibitors in Rodent Models of Liver Injury: Application Notes and Protocols
Disclaimer: Specific in vivo efficacy data for a compound designated "Hsd17B13-IN-13" is not currently available in the public domain. The following application notes and protocols are a comprehensive synthesis of available preclinical research on various small molecule inhibitors of hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13). This document is intended to serve as a representative guide for researchers, scientists, and drug development professionals investigating the therapeutic potential of Hsd17B13 inhibition in rodent models of liver injury.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1] Large-scale human genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[2][3][4][5] This strong genetic validation has positioned Hsd17B13 as a promising therapeutic target for chronic liver diseases. The proposed mechanism of protection involves the modulation of lipid metabolism and a reduction in inflammatory pathways that contribute to liver fibrosis. Preclinical studies with small molecule inhibitors and RNA interference (RNAi) therapeutics have demonstrated that targeting Hsd17B13 can replicate the protective effects observed in humans, mitigating liver injury in various rodent models.
Data Presentation: Efficacy of Hsd17B13 Inhibition in Rodent Models
The following tables summarize the quantitative data from various studies on Hsd17B13 inhibition in rodent models of liver injury. These tables provide a comparative overview of the in vivo efficacy of different Hsd17B13 inhibitors.
Table 1: Effect of Hsd17B13 Inhibition on Liver Injury Markers
| Compound/Method | Rodent Model | Treatment Duration | Change in ALT | Change in AST | Reference |
| shRNA-mediated knockdown | High-Fat Diet (HFD) mice | Not Specified | Decreased | Not Reported | |
| EP-037429 (prodrug) | CDAA-HF Diet mice | Not Specified | Decreased | Not Reported | |
| Antisense Oligonucleotide | Fibrosis mouse model | Not Specified | Not Reported | Not Reported |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; CDAA-HF: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet.
Table 2: Effect of Hsd17B13 Inhibition on Liver Fibrosis
| Compound/Method | Rodent Model | Treatment Duration | Change in Fibrosis Markers (e.g., Col1a1, Timp1) | Change in Histological Fibrosis Score | Reference |
| shRNA-mediated knockdown | High-Fat Diet (HFD) mice | Not Specified | Decreased Timp2 expression | Not Reported | |
| Hsd17b13 knockdown | Choline-deficient diet mice | 14 weeks | Not Reported | Reduced | |
| EP-037429 (prodrug) | CDAA-HF Diet mice | Not Specified | Reduced gene and protein markers of fibrosis | Not Reported |
CDAA-HF: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet.
Table 3: Effect of Hsd17B13 Inhibition on Hepatic Steatosis
| Compound/Method | Rodent Model | Treatment Duration | Change in Hepatic Triglycerides | Change in Histological Steatosis Score | Reference |
| shRNA-mediated knockdown | High-Fat Diet (HFD) mice | Not Specified | Markedly improved | Not Reported | |
| Hsd17b13 knockdown | Choline-deficient diet mice | 14 weeks | Not Reported | Not Reported | |
| Hsd17B13-IN-73 | High-Fat Diet (HFD) mice | 16-24 weeks | Reduced | Not Reported |
Experimental Protocols
Protocol 1: Induction of NASH and Fibrosis in a Diet-Induced Mouse Model
This protocol describes a common method for inducing non-alcoholic steatohepatitis (NASH) with fibrosis in mice using a specialized diet.
Materials:
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Male C57BL/6J mice (8-10 weeks old)
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Standard chow diet
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High-Fat Diet (HFD), e.g., 60% kcal from fat, or a Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAAHFD)
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Animal caging and husbandry supplies
Procedure:
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Acclimatization: Acclimatize mice for at least one week upon arrival, with free access to standard chow and water.
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Group Allocation: Randomly assign mice to two groups: a control group and a NASH-induction group.
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Dietary Induction:
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Control Group: Feed mice a standard chow diet for the duration of the study.
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NASH Group: Switch mice to a high-fat diet (HFD) or a CDAAHFD to induce steatosis, inflammation, and fibrosis.
-
-
Induction Period: Maintain mice on their respective diets for a period sufficient to establish the desired pathology (e.g., 12-28 weeks).
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Monitoring: Monitor animal health and body weight regularly throughout the study.
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Endpoint Analysis: At the end of the induction period, a subset of animals may be sacrificed to confirm the NASH phenotype through histological and biochemical analysis.
Protocol 2: In Vivo Efficacy Study of a Representative Hsd17B13 Inhibitor
This protocol outlines the administration and evaluation of a representative Hsd17B13 inhibitor in a diet-induced rodent model of NASH.
Materials:
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NASH-induced mice (from Protocol 1)
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Representative Hsd17B13 inhibitor (e.g., "this compound")
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Vehicle control (e.g., 0.5% methylcellulose in water)
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Oral gavage needles
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Blood collection supplies
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Tissue harvesting and processing reagents (formalin, liquid nitrogen)
Procedure:
-
Treatment Group Allocation: Randomly assign the NASH-induced mice into treatment groups (n=8-10 per group):
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Group 1: Vehicle control
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Group 2: Hsd17B13 inhibitor (low dose)
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Group 3: Hsd17B13 inhibitor (high dose)
-
-
Inhibitor Formulation and Administration:
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Prepare the Hsd17B13 inhibitor in a suitable vehicle for oral administration.
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Administer the inhibitor or vehicle control to the respective groups daily via oral gavage for a predetermined treatment period (e.g., 4-8 weeks).
-
-
Endpoint Sample Collection: At the end of the treatment period, anesthetize the mice and collect blood via cardiac puncture. Perfuse the liver with saline and harvest the organ.
-
Biochemical Analysis:
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Use the collected blood to measure plasma levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
-
Histological Analysis:
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Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding.
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Section the embedded tissue and perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning.
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Use Sirius Red or Masson's trichrome staining to evaluate the extent of liver fibrosis.
-
-
Gene Expression Analysis:
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Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction.
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Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Il-6), and lipogenesis (e.g., Srebf1).
-
Mandatory Visualizations
Caption: Proposed signaling pathway of Hsd17B13 and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo efficacy studies of Hsd17B13 inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Hsd17B13-IN-13 for Cell Culture Experiments
Disclaimer: Publicly available data for "Hsd17B13-IN-13" is limited. This guide is based on the characteristics of other well-studied Hsd17B13 inhibitors and is intended to provide a comprehensive framework for your experiments. It is crucial to perform initial optimization and validation experiments for this compound in your specific cell model.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hsd17B13 and its inhibitors like this compound?
A1: 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is an enzyme primarily found in the liver, specifically associated with lipid droplets.[1] It is involved in the metabolism of steroids, lipids, and retinol.[1] Genetic studies have shown that individuals with lower Hsd17B13 activity have a reduced risk of developing chronic liver diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] Hsd17B13 inhibitors, such as this compound, are small molecules designed to block the enzymatic activity of Hsd17B13. By doing so, they aim to replicate the protective effects observed in individuals with naturally low Hsd17B13 function, potentially reducing lipid accumulation and inflammation in liver cells.[2]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: Without specific data for this compound, a good starting point is to test a wide range of concentrations. Based on other Hsd17B13 inhibitors, a common starting range for a dose-response experiment is from 0.01 µM to 100 µM.[3] It is essential to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions.
Q3: How should I dissolve and store this compound?
A3: Most small molecule inhibitors, including those targeting Hsd17B13, are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in anhydrous DMSO. For long-term storage, this stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: I am observing cytotoxicity with this compound. What should I do?
A4: Cytotoxicity can be a concern with any small molecule inhibitor. Here are some troubleshooting steps:
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Perform a Dose-Response Cytotoxicity Assay: Use an MTT, MTS, or LDH assay to determine the concentration at which this compound becomes toxic to your cells. This will help you establish a therapeutic window.
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Reduce Concentration and Incubation Time: If possible, lower the concentration of the inhibitor and reduce the duration of exposure.
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Check Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not the cause of cytotoxicity by running a vehicle control.
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Use a Less Sensitive Cell Line: If your current cell line is particularly sensitive, consider testing the inhibitor on a more robust cell line to determine if the toxicity is cell-type specific.
Q5: How can I be sure the effects I'm seeing are due to Hsd17B13 inhibition and not off-target effects?
A5: Distinguishing on-target from off-target effects is critical. Here are some strategies:
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Use a Structurally Unrelated Inhibitor: If available, use another Hsd17B13 inhibitor with a different chemical structure. If both inhibitors produce the same phenotype, it is more likely an on-target effect.
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Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Hsd17B13 expression in your cells. If this genetic approach replicates the phenotype observed with the inhibitor, it provides strong evidence for on-target activity.
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Negative Control Compound: A close structural analog of the inhibitor that is inactive against Hsd17B13 is an ideal negative control.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent Results | Inhibitor degradation | Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots at -80°C. |
| Cell variability | Use cells within a consistent passage number range. Ensure uniform cell seeding density. | |
| No Observable Effect | Inhibitor concentration is too low | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 0.01 µM to 100 µM). |
| Inhibitor is inactive or degraded | Verify the integrity of your compound. If possible, confirm its activity in a biochemical assay. | |
| Insufficient lipid loading in the cellular model | If studying lipid accumulation, ensure your positive control (e.g., oleic acid treatment) shows a robust increase in lipid droplets. | |
| Compound Precipitation in Media | Poor aqueous solubility | Prepare fresh dilutions and visually inspect for precipitation. If precipitation occurs, try lowering the final concentration. Gentle warming or sonication of the stock solution before dilution may help. |
Quantitative Data Summary
The following tables summarize data for well-characterized Hsd17B13 inhibitors. This information can serve as a reference for designing your experiments with this compound.
Table 1: In Vitro Potency of Representative Hsd17B13 Inhibitors
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic | IC50: 1 nM | |
| BI-3231 | Mouse HSD17B13 | Enzymatic | IC50: 13 nM | |
| Hsd17B13-IN-9 | Human HSD17B13 | Enzymatic | IC50: 0.01 µM | |
| Hsd17B13-IN-73 | Human HSD17B13 | Enzymatic | IC50: < 0.1 µM |
Table 2: Solubility and Storage of Hsd17B13 Inhibitors
| Compound | Solvent | Concentration | Storage of Stock Solution | Reference |
| BI-3231 | DMSO | 125 mg/mL | -80°C (6 months), -20°C (1 month) | |
| Hsd17B13-IN-2 | DMSO | 100 mg/mL | Not specified | |
| Hsd17B13-IN-3 | DMSO | 260 mg/mL | Not specified | |
| Hsd17B13-IN-9 | DMSO | 100 mg/mL | Not specified |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a general method to determine the effective and non-toxic concentration range of this compound.
Materials:
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Hepatocyte cell line (e.g., HepG2, Huh7)
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Complete cell culture medium
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This compound
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Anhydrous DMSO
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96-well plates
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MTT or other cell viability assay kit
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Oleic acid (for lipid accumulation studies)
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Phosphate-buffered saline (PBS)
Procedure:
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Cell Seeding: Seed your chosen hepatocyte cell line into 96-well plates at a density that will ensure they are in the exponential growth phase during the experiment. Allow cells to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control with the same final DMSO concentration as the highest inhibitor concentration.
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Include untreated cells as a negative control.
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Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
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Cell Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the concentration at which a significant decrease in viability is observed. This will define the cytotoxic range. For functional assays, choose concentrations below the cytotoxic level.
Protocol 2: Assessing the Effect of this compound on Lipid Accumulation
This protocol describes how to evaluate the efficacy of this compound in a cellular model of steatosis.
Materials:
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Hepatocyte cell line (e.g., HepG2, Huh7)
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Complete cell culture medium
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This compound (at pre-determined non-toxic concentrations)
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Oleic acid solution (complexed with BSA)
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96-well imaging plates
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Nile Red or Oil Red O stain
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DAPI (for nuclear counterstaining)
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Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well imaging plate and allow them to adhere overnight.
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Inhibitor Pre-treatment: Treat the cells with a serial dilution of this compound (at non-toxic concentrations) for 1-2 hours.
-
Induction of Lipid Droplets: Add oleic acid to the medium to induce lipid droplet formation and incubate for 24 hours.
-
Staining:
-
Wash the cells with PBS.
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Fix the cells (e.g., with 4% paraformaldehyde).
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Stain for lipid droplets using Nile Red or Oil Red O.
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Counterstain nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number, size, and intensity of lipid droplets per cell using image analysis software. Compare the results from inhibitor-treated wells to the vehicle-treated control.
Visualizations
Caption: Hypothesized Hsd17B13 signaling pathway and the point of inhibition by this compound.
Caption: A generalized workflow for determining the optimal concentration of this compound.
References
Hsd17B13-IN-13 stability in DMSO and culture media over time
This technical support center provides guidance on the stability of Hsd17B13-IN-13 in DMSO and cell culture media. As specific stability data for this compound is not publicly available, this guide offers best practices, troubleshooting advice, and protocols to help you ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
It is advisable to dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] For long-term storage, it is recommended to keep the DMSO stock solution at -80°C.[2] The stability of compounds in DMSO can vary; therefore, it is best to prepare fresh solutions for experiments when possible and avoid multiple freeze-thaw cycles.[1]
Q2: How should I store this compound stock solutions in DMSO?
For optimal stability, once this compound is dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][3] Always use anhydrous DMSO and tightly sealed vials to minimize exposure to moisture.
Q3: My this compound solution in DMSO appears to have precipitated. What should I do?
Precipitation of small molecules in DMSO can occur, especially after storage at low temperatures. Before use, it is crucial to bring the vial to room temperature and ensure the solution is completely clear. If precipitation is observed, gentle warming of the vial (up to 37°C) and vortexing or sonication can help redissolve the compound.
Q4: What factors can affect the stability of this compound in cell culture media?
The stability of a compound in cell culture media can be influenced by several factors, including:
-
pH of the media: The pH can directly influence the rate of hydrolysis of a compound.
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Media components: Components like serum, amino acids (e.g., cysteine), and vitamins can react with the compound.
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Incubation conditions: Temperature, CO2 levels, and light exposure can all contribute to degradation.
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Presence of cells: Cellular metabolism can lead to the modification or degradation of the compound.
Q5: How can I determine the stability of this compound in my specific culture medium?
Since specific stability data in various culture media is not available, it is recommended to empirically determine its stability under your specific experimental conditions. This can be done by incubating the compound in the medium at 37°C for different durations and then analyzing the remaining compound concentration by methods like HPLC or LC-MS.
Data Presentation: Recommended Storage and Stability Testing
Table 1: General Recommendations for this compound Stock Solution Stability in DMSO
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquoting is still recommended. |
| 4°C | Short periods | Generally not recommended for long-term storage. |
| Room Temperature | Not Recommended | Prone to degradation. |
Table 2: Example Experimental Design for Assessing this compound Stability in Culture Media
| Time Point | Condition 1: Culture Medium + 10% FBS | Condition 2: Culture Medium (serum-free) | Condition 3: PBS (Control) |
| 0 hr | Analyze immediately | Analyze immediately | Analyze immediately |
| 2 hrs | Analyze remaining compound | Analyze remaining compound | Analyze remaining compound |
| 6 hrs | Analyze remaining compound | Analyze remaining compound | Analyze remaining compound |
| 12 hrs | Analyze remaining compound | Analyze remaining compound | Analyze remaining compound |
| 24 hrs | Analyze remaining compound | Analyze remaining compound | Analyze remaining compound |
| 48 hrs | Analyze remaining compound | Analyze remaining compound | Analyze remaining compound |
Experimental Protocols
Protocol 1: Assessing Compound Stability in DMSO
This protocol outlines a general method to evaluate the stability of this compound in DMSO over time.
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Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.
-
Storage Conditions: Store aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature). Include a time-zero (T=0) sample which is analyzed immediately after preparation.
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Sample Analysis: At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition. Analyze the concentration and purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. Compare the results to the T=0 sample to determine the percentage of compound remaining.
Protocol 2: Assessing Compound Stability in Cell Culture Media
This protocol provides a framework to determine the stability of this compound in a specific cell culture medium.
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Preparation of Incubation Medium: Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS). Pre-warm the medium to 37°C.
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Incubation: Spike the pre-warmed medium with the compound from a concentrated DMSO stock to achieve the final desired concentration (ensure the final DMSO concentration is <0.1%). Incubate the medium at 37°C in a cell culture incubator (with 5% CO2). Include a control with the compound in a simple buffer (e.g., PBS) to assess inherent chemical stability.
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Sample Collection: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the incubated medium.
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Sample Preparation: Quench any potential enzymatic degradation by adding a cold organic solvent (e.g., acetonitrile) to the collected aliquots. Centrifuge to pellet any precipitated proteins.
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Analysis: Analyze the supernatant for the concentration of the remaining this compound using HPLC or LC-MS. Compare the concentrations at different time points to the T=0 sample to determine the stability profile.
Mandatory Visualization
Caption: Experimental workflow for assessing this compound stability.
References
Identifying and mitigating off-target effects of Hsd17B13-IN-13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of Hsd17B13-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] HSD17B13 is implicated in hepatic lipid metabolism, and genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][3][4] this compound is designed to bind to the enzyme and inhibit its catalytic activity.
Q2: What are the potential off-target effects of this compound?
A2: While a comprehensive public off-target profile for this compound is not available, potential off-target effects may arise from its interaction with other members of the 17β-hydroxysteroid dehydrogenase (HSD17B) superfamily due to structural similarities in substrate-binding sites. A primary concern for HSD17B13 inhibitors is their selectivity against other members of this family, particularly HSD17B11, which shares a high degree of sequence homology. Undesired interactions with these or other proteins could lead to adverse effects.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A combination of control experiments is recommended:
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Use a structurally distinct HSD17B13 inhibitor: Comparing the effects of this compound with another HSD17B13 inhibitor that has a different chemical structure can be insightful. If both compounds produce the same phenotype, it is more likely an on-target effect.
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Employ a genetic approach for target validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of HSD17B13. If the phenotype observed with this compound is mimicked by the genetic knockdown or knockout of HSD17B13, it provides strong evidence for on-target activity.
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Use a negative control compound: An ideal negative control is a close structural analog of this compound that is inactive against HSD17B13. If this compound does not produce the same phenotype, it suggests the observed effect is not due to a shared off-target of the chemical scaffold.
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Perform rescue experiments: Overexpressing the intended target (HSD17B13) might rescue the phenotype if it is an on-target effect. If the phenotype persists, it may indicate the involvement of other targets.
Q4: Why is inhibitor concentration important in relation to off-target effects?
A4: Off-target effects are often dependent on the concentration of the inhibitor. While an inhibitor may be highly selective for its intended target at its half-maximal inhibitory concentration (IC50), at higher concentrations, it may begin to interact with lower-affinity off-targets. Therefore, it is critical to use the lowest effective concentration of this compound that achieves the desired on-target effect to minimize the risk of off-target interactions.
Troubleshooting Guides
Issue 1: Observed Phenotype is Inconsistent with Known HSD17B13 Biology
-
Possible Cause: The observed phenotype may be due to the inhibitor acting on one or more off-target proteins.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is engaging with HSD17B13 in your experimental system at the concentrations used. A cellular thermal shift assay (CETSA) can be used for this purpose.
-
Conduct Selectivity Profiling: Screen this compound against a panel of related enzymes, particularly other HSD17B family members, to identify potential off-target interactions.
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Perform Global Proteomic Analysis: Use techniques like mass spectrometry-based proteomics to identify unexpected changes in protein expression or phosphorylation states in cells treated with this compound.
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Issue 2: High Cytotoxicity Observed at or Near the Effective Concentration
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Possible Cause: The inhibitor may be causing cell death through off-target interactions with proteins essential for cell survival.
-
Troubleshooting Steps:
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Determine the Therapeutic Window: Perform a detailed dose-response curve for both the desired on-target effect (e.g., inhibition of HSD17B13 activity) and cytotoxicity (e.g., using an MTT or LDH assay). A narrow window between efficacy and toxicity can indicate off-target effects.
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Counter-Screening: Test the compound in a cell line that does not express HSD17B13. If toxicity persists, it is likely due to off-target effects.
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Mitochondrial Toxicity Assay: Assess mitochondrial function to check for off-target effects on cellular respiration.
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Issue 3: Inconsistent Results Across Experimental Replicates
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Possible Cause: Experimental variability, compound instability, or complex biological responses that may involve off-target interactions.
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Troubleshooting Steps:
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Ensure Compound Stability and Handling: Verify the stability of this compound under your experimental conditions and ensure consistent preparation and storage.
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Control for Cell State: Use cells at a consistent passage number, confluency, and cell cycle stage, as off-target effects can be cell-state dependent.
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Re-evaluate Inhibitor Concentration: Use the lowest effective concentration to minimize the engagement of lower-affinity off-targets.
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Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
| Target | IC50 (nM) | Fold Selectivity vs. HSD17B13 |
| HSD17B13 | 10 | - |
| HSD17B11 | >10,000 | >1000 |
| HSD17B4 | 5,000 | 500 |
| HSD17B8 | 8,000 | 800 |
| HSD17B10 | >10,000 | >1000 |
| HSD17B12 | 7,500 | 750 |
Note: This data is hypothetical and should be experimentally determined for this compound.
Table 2: Example Proteomics Data of Hepatocytes Treated with this compound
| Protein | Gene | Fold Change (Treated/Control) | p-value | Potential Implication |
| HSD17B13 | HSD17B13 | - | - | On-target engagement |
| Fatty Acid Synthase | FASN | -2.5 | <0.01 | On-target effect on lipid metabolism |
| Cytochrome P450 3A4 | CYP3A4 | 3.0 | <0.05 | Potential off-target effect on drug metabolism |
| Apoptosis Regulator BAX | BAX | 4.2 | <0.01 | Potential off-target effect related to cytotoxicity |
Note: This data is for illustrative purposes. Actual results will vary.
Experimental Protocols
Protocol 1: KinomeScan for Off-Target Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases, a common approach to identify off-target interactions for small molecule inhibitors.
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Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.
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Assay Concentration: The compound will be screened at a final concentration of 1 µM and 10 µM to assess dose-dependent interactions.
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Binding Assay: The assay is typically performed by combining the test compound, a DNA-tagged kinase, and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. The results are reported as percent of control (%Ctrl), where the control is the amount of kinase bound in the presence of DMSO alone. A lower %Ctrl value indicates a stronger interaction.
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Data Analysis: Results are typically filtered for interactions that show significant inhibition (e.g., >80% inhibition at 1 µM). Follow-up dose-response assays should be performed to determine the IC50 for any identified off-target hits.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify that this compound directly binds to HSD17B13 in a cellular context.
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Cell Treatment: Culture cells expressing HSD17B13 and treat them with this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time.
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Heating: After treatment, heat the cell suspensions or lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
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Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble and aggregated protein fractions.
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Protein Quantification: Analyze the amount of soluble HSD17B13 in the supernatant by Western blotting or mass spectrometry.
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Data Analysis: Binding of this compound is expected to stabilize HSD17B13, resulting in a higher melting temperature and more soluble protein at higher temperatures compared to the vehicle control.
Mandatory Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
References
Technical Support Center: Strategies to Overcome Low Cell Permeability of HSD17B13 Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular uptake of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) provide practical strategies and detailed protocols to diagnose and overcome low cell permeability.
Frequently Asked Questions (FAQs)
Q1: Why is my potent HSD17B13 inhibitor showing weak activity in cell-based assays?
A significant discrepancy between biochemical potency (e.g., IC50) and cellular activity (e.g., EC50) often points to poor cell permeability.[1][2] HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[3][4][5] For an inhibitor to be effective, it must cross the hepatocyte cell membrane to reach its intracellular target. Factors contributing to this discrepancy can include suboptimal physicochemical properties of the inhibitor (high polarity, large molecular weight), active removal from the cell by efflux pumps, or rapid intracellular metabolism.
Q2: What are the key physicochemical properties that influence the cell permeability of HSD17B13 inhibitors?
The ability of a small molecule to passively diffuse across the cell membrane is governed by several physicochemical properties. Key factors to consider for your HSD17B13 inhibitor include:
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Lipophilicity (LogP/LogD): A balanced lipophilicity is crucial. While a certain degree of lipophilicity is required to enter the lipid bilayer, very high values can cause the compound to be retained within the membrane.
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Polar Surface Area (PSA): A high PSA, generally above 140 Ų, is often correlated with poor cell permeability due to the energetic penalty of desolvating the polar groups to enter the lipophilic membrane interior.
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Hydrogen Bonding: A high number of hydrogen bond donors and acceptors can impede membrane transport.
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Molecular Weight: Larger molecules (typically >500 Da) often exhibit lower passive diffusion rates.
Q3: How can I experimentally assess the permeability of my HSD17B13 inhibitor?
There are two primary in vitro assays widely used to measure the permeability of a compound:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to passively diffuse across a lipid-infused artificial membrane. It is a high-throughput and cost-effective method for initial permeability screening.
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Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by accounting for both passive diffusion and active transport processes, including efflux.
Troubleshooting Guide: Low Cell Permeability
If you have confirmed that your HSD17B13 inhibitor has low cell permeability, consider the following troubleshooting strategies.
Issue 1: High cellular efflux is suspected.
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Diagnosis: Your inhibitor may be a substrate for efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are present in hepatocytes and actively pump compounds out of the cell. A hallmark of efflux is observing high permeability in the PAMPA assay but low accumulation in cell-based assays.
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Solution:
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Bidirectional Caco-2 Assay: Perform a Caco-2 permeability assay in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.
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Use of Efflux Inhibitors: Co-incubate your inhibitor with known efflux pump inhibitors (e.g., verapamil for P-gp) in your cell-based assay. A significant increase in intracellular concentration or cellular activity in the presence of an efflux inhibitor confirms that your compound is an efflux substrate.
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Issue 2: The inhibitor has unfavorable physicochemical properties.
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Diagnosis: Analysis of the inhibitor's structure reveals high polarity (low LogP, high PSA) or a large number of hydrogen bond donors/acceptors.
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Solutions:
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Chemical Modification: Engage in medicinal chemistry efforts to optimize the compound's structure. This could involve masking polar groups, increasing lipophilicity by adding non-polar moieties, or reducing the hydrogen bonding capacity.
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Prodrug Approach: This strategy involves chemically modifying the inhibitor into a bioreversible derivative, or prodrug, which has improved permeability. Once inside the cell, the prodrug is converted back to the active inhibitor by intracellular enzymes. For liver-targeted therapies, prodrugs can be designed to be specifically activated by hepatic enzymes.
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Issue 3: Poor aqueous solubility limits the available concentration for uptake.
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Diagnosis: The inhibitor precipitates out of the cell culture medium, reducing the effective concentration at the cell surface.
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Solutions:
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Formulation Strategies: The use of formulation vehicles like cyclodextrins or self-microemulsifying drug delivery systems (SMEDDS) can enhance the solubility and permeability of poorly soluble drugs.
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Liposomal Formulation: Encapsulating the inhibitor within liposomes can improve its solubility and facilitate cellular uptake.
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Use of Co-solvents: While a small amount of a co-solvent like DMSO is often used, ensure its final concentration is low (typically <1%) to avoid disrupting the cell membrane.
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Data Presentation: Permeability Classification
The following table provides a general classification of compound permeability based on apparent permeability coefficient (Papp) values obtained from Caco-2 assays.
| Permeability Class | Papp (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | > 90% |
| Medium | 2 - 10 | 50 - 90% |
| Low | < 2 | < 50% |
Note: These values are approximate and can vary between different laboratories and assay conditions.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of an HSD17B13 inhibitor.
Methodology:
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A filter plate with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
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The acceptor wells of a 96-well plate are filled with buffer.
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The test inhibitor is dissolved in buffer and added to the donor wells of the filter plate.
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The filter plate is placed on top of the acceptor plate, creating a "sandwich".
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The assembly is incubated at room temperature with gentle shaking for a defined period (e.g., 5 hours).
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After incubation, the concentration of the inhibitor in both the donor and acceptor wells is quantified by LC-MS/MS.
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The apparent permeability coefficient (Papp) is calculated.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability (Papp) and efflux ratio of an HSD17B13 inhibitor.
Methodology:
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Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
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The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).
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Apical to Basolateral (A-B) Transport: The test inhibitor is added to the apical (donor) side, and fresh buffer is added to the basolateral (receiver) side.
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Basolateral to Apical (B-A) Transport: In a separate set of wells, the inhibitor is added to the basolateral (donor) side, and fresh buffer is added to the apical (receiver) side.
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The plates are incubated at 37°C with gentle shaking for a specified time (e.g., 2 hours).
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Samples are taken from the receiver compartments at various time points.
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The concentration of the inhibitor in the samples is quantified by LC-MS/MS.
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The Papp values for both A-B and B-A transport are calculated, and the efflux ratio (Papp B-A / Papp A-B) is determined.
Visualizations
Below are diagrams illustrating key concepts and workflows related to overcoming the low cell permeability of HSD17B13 inhibitors.
Caption: Troubleshooting workflow for HSD17B13 inhibitors.
Caption: Strategies to improve inhibitor cell permeability.
Caption: HSD17B13 localization and inhibition.
References
Best practices for storing and handling Hsd17B13-IN-13 stock solutions
Disclaimer: Information for a compound specifically named "Hsd17B13-IN-13" is not publicly available. The following data and guidelines are based on closely related and well-documented Hsd17B13 inhibitors and should be considered a general reference for a compound of this class. Researchers should validate these protocols for their specific inhibitor.
This technical support center provides best practices, troubleshooting advice, and frequently asked questions for the storage, handling, and use of Hsd17B13 inhibitors in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hsd17B13 inhibitors?
A1: Hsd17B13 inhibitors block the enzymatic activity of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). This enzyme is primarily expressed in the liver and is associated with lipid droplets.[1][2][3] By inhibiting HSD17B13, these compounds can modulate lipid metabolism in the liver.[1]
Q2: What are the primary research applications for Hsd17B13 inhibitors?
A2: The primary research application for Hsd17B13 inhibitors is the study of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[4] Researchers use these inhibitors to investigate the role of HSD17B13 in hepatic lipid metabolism, inflammation, and fibrosis. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases.
Q3: What is the recommended solvent for preparing stock solutions?
A3: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing initial stock solutions due to the high solubility of many Hsd17B13 inhibitors in it. It is advisable to use anhydrous, newly opened DMSO, as it is hygroscopic and absorbed water can affect solubility.
Q4: How should I store the solid compound and stock solutions?
A4: Proper storage is crucial to maintain the stability and activity of the inhibitor. For the solid powder, long-term storage at -20°C for up to three years is recommended. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to 1 month or at -80°C for up to 6 months.
Troubleshooting Guides
Inconsistent Results in Enzymatic Assays
| Observed Problem | Potential Cause | Recommended Action |
| High variability or low signal-to-noise ratio | 1. Enzyme Instability or Inactivity: Ensure proper storage and handling of the recombinant Hsd17B13 protein. Avoid multiple freeze-thaw cycles. 2. Substrate or Cofactor Degradation: Prepare fresh substrate (e.g., estradiol, retinol) and NAD+ solutions for each experiment. 3. Inhibitor Precipitation: Visually inspect assay plates for any signs of compound precipitation. | 1. Perform a quality control activity test with a new batch of enzyme. 2. Store substrates and cofactors as recommended and protect them from light if they are light-sensitive. 3. Determine the solubility of the inhibitor in the assay buffer. Consider adding a solubilizing agent if necessary, ensuring it doesn't affect enzyme activity. |
| Low Inhibitory Activity | 1. Incorrect Assay Conditions: Suboptimal pH, temperature, or incubation times. 2. Degradation of the Compound: Improper storage of the stock solution. | 1. Optimize assay parameters such as enzyme and substrate concentrations. 2. Use a fresh aliquot of the inhibitor and verify its storage conditions. |
Issues in Cell-Based Assays
| Observed Problem | Potential Cause | Recommended Action |
| Precipitation in Cell Culture Media | 1. Poor Aqueous Solubility: The inhibitor may not be soluble in the aqueous environment of the cell culture medium. 2. High DMSO Concentration: The final concentration of DMSO in the media may be too high. | 1. Try vortexing, gentle warming (e.g., to 37°C), or sonicating the solution. If precipitation persists, consider reformulating with solubilizing agents. 2. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid toxicity and precipitation. |
| Inconsistent Changes in Lipid Droplet Formation | 1. Suboptimal Lipid Loading: Inconsistent induction of lipid droplets before inhibitor treatment. 2. Inhibitor Concentration: The concentration may be too high (causing toxicity) or too low. | 1. Optimize the concentration and incubation time of the lipid source (e.g., oleic acid). 2. Perform a dose-response experiment to determine the optimal inhibitor concentration. |
| Weak or Inconsistent Bands in Western Blots for Hsd17B13 | 1. Low Protein Abundance: Hsd17B13 expression can vary between cell types. 2. Inefficient Protein Extraction: Hsd17B13 is associated with lipid droplets, which can make it difficult to solubilize. | 1. Use an appropriate cell line with known Hsd17B13 expression or consider enriching for lipid droplet fractions. 2. Use a lysis buffer with strong detergents and consider mechanical disruption methods like sonication. |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Use within 6 months for best results. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | For more frequent use. |
Solubility of Hsd17B13 Inhibitors
| Solvent | Solubility | Notes |
| DMSO | Up to 100 mg/mL (for a related compound) | Gentle warming and/or sonication can aid dissolution. |
| Aqueous Buffer | Low intrinsic aqueous solubility is common. | Buffer pH can significantly impact solubility. High salt concentrations may promote precipitation ("salting out"). |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of the Hsd17B13 inhibitor.
Materials:
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Hsd17B13 inhibitor powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile polypropylene tubes
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Vortex mixer
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Ultrasonic bath (optional)
Procedure:
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Allow the inhibitor powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
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Weigh the desired amount of the inhibitor in a sterile tube.
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Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
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Vortex the solution until the compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
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Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C.
Protocol 2: In Vitro HSD17B13 Enzymatic Assay
Objective: To assess the inhibitory activity of the compound on HSD17B13.
Materials:
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Recombinant human HSD17B13 protein
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Substrate (e.g., Estradiol, Retinol)
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NAD+
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Assay buffer (e.g., Tris-HCl, pH 7.5)
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Hsd17B13 inhibitor stock solution
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Multi-well plates (e.g., 384-well)
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NADH detection reagent (e.g., NAD-Glo™)
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Microplate reader
Procedure:
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Prepare serial dilutions of the Hsd17B13 inhibitor in the assay buffer.
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Add the diluted inhibitor or vehicle control to the wells of the microplate.
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Add the HSD17B13 enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
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Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
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Incubate the plate at 37°C for a specified duration (e.g., 60 minutes), ensuring the reaction is in the linear range.
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Stop the reaction and measure the amount of NADH produced using a suitable detection reagent according to the manufacturer's protocol.
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Measure the signal (e.g., luminescence) using a microplate reader.
Visualizations
Caption: Simplified HSD17B13 signaling pathway and point of inhibition.
References
Interpreting unexpected results in Hsd17B13-IN-19 treated cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Hsd17B13-IN-19 in cell-based experiments.
Troubleshooting Guide
This guide addresses specific unexpected results that users may encounter during their experiments with Hsd17B13-IN-19.
Issue 1: No observable effect on lipid droplet accumulation after treatment with Hsd17B13-IN-19.
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Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | 1. Verify Compound Integrity: Ensure Hsd17B13-IN-19 has been stored correctly (as per the manufacturer's instructions) to prevent degradation. Prepare fresh stock solutions. 2. Confirm On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor is binding to Hsd17B13 within the cells. |
| Suboptimal Concentration | 1. Perform a Dose-Response Study: Treat cells with a range of Hsd17B13-IN-19 concentrations to determine the optimal effective concentration for your specific cell type and experimental conditions. |
| Cell Model Insensitivity | 1. Confirm Hsd17B13 Expression: Verify that your chosen cell line expresses Hsd17B13 at a sufficient level to observe an effect. This can be done via qPCR or Western blot. 2. Consider an Alternative Model: If Hsd17B13 expression is low, consider using a cell line with higher endogenous expression or a model where Hsd17B13 is overexpressed. |
| Insufficient Treatment Duration | 1. Optimize Incubation Time: The effect of Hsd17B13 inhibition on lipid droplet phenotype may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
Issue 2: Unexpected increase in cytotoxicity observed at effective concentrations.
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Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Determine the Therapeutic Window: Perform parallel dose-response curves for the desired on-target effect (e.g., reduction in lipid droplets) and cytotoxicity (e.g., using an MTT or LDH assay). This will help identify a concentration that is effective without being overly toxic. 2. Use an Orthogonal Approach: Use siRNA or shRNA to specifically knock down Hsd17B13. If the cytotoxic phenotype is not replicated with genetic knockdown, the inhibitor's toxicity is likely due to off-target effects. |
| Solvent Toxicity | 1. Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). 2. Include a Vehicle Control: Always include a vehicle-only control to distinguish between compound-specific effects and solvent-induced toxicity. |
| Cell Culture Conditions | 1. Optimize Seeding Density: Ensure that cells are not overly confluent, as this can increase their susceptibility to toxic insults. |
Issue 3: Unexpected increase in lipid accumulation after Hsd17B13-IN-19 treatment.
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Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cellular Feedback Mechanisms | 1. Investigate Lipogenic Pathways: Inhibition of Hsd17B13 could trigger compensatory feedback loops that upregulate lipogenic pathways. HSD17B13 is known to be involved in a positive feedback loop with SREBP-1c, a key regulator of lipogenesis.[1] Analyze the expression of key lipogenic genes (e.g., SREBP-1c, FASN, SCD1) via qPCR or Western blot. |
| Off-Target Effects | 1. Confirm with an Alternative Inhibitor: If available, use a structurally different Hsd17B13 inhibitor to see if the same phenotype is observed. 2. Utilize Genetic Knockdown: Compare the phenotype with that of siRNA-mediated knockdown of Hsd17B13 to confirm if the effect is on-target. |
| Cell Model-Specific Response | 1. Characterize your Model: The specific metabolic wiring of your chosen cell line may lead to this paradoxical effect. A comprehensive lipidomic analysis may be necessary to understand the changes in lipid species. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Hsd17B13-IN-19?
A1: Hsd17B13-IN-19 is a small molecule inhibitor of 17-beta-hydroxysteroid dehydrogenase 13 (Hsd17B13). Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver that is involved in lipid and retinol metabolism. By inhibiting Hsd17B13's enzymatic activity, Hsd17B13-IN-19 is expected to modulate lipid droplet dynamics and related cellular processes.
Q2: Why is inhibiting Hsd17B13 a therapeutic strategy for liver disease?
A2: Human genetic studies have shown that individuals with loss-of-function variants in the HSD17B13 gene have a reduced risk of developing and progressing from non-alcoholic fatty liver disease (NAFLD) to more severe conditions like non-alcoholic steatohepatitis (NASH) and cirrhosis.[2][3] Therefore, pharmacological inhibition of Hsd17B13 aims to mimic this protective genetic profile.
Q3: What are the expected downstream effects of Hsd17B13 inhibition?
A3: Inhibition of Hsd17B13 is expected to lead to a decrease in the size and number of intracellular lipid droplets. It may also modulate the expression of genes involved in lipid metabolism and inflammation. For instance, knockdown of Hsd17b13 has been shown to decrease the expression of fibrosis markers like Timp2.
Q4: How should I prepare and store Hsd17B13-IN-19?
A4: Most small molecule inhibitors are dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically below 0.5% for DMSO) to avoid solvent-induced toxicity.
Q5: What are some key quantitative parameters I should measure?
A5: Key quantitative parameters to assess the efficacy of Hsd17B13-IN-19 include:
| Parameter | Expected Effect of Inhibition |
| IC50 Value | Varies by inhibitor; for the well-characterized inhibitor BI-3231, the IC50 for human HSD17B13 is 1 nM. |
| Lipid Droplet Number/Cell | Decrease |
| Lipid Droplet Size | Decrease |
| Intracellular Triglyceride Levels | Decrease |
| Expression of Fibrosis Markers (e.g., Col1a1, Timp2) | Decrease |
| Expression of Inflammatory Markers (e.g., IL-6, TNF-α) | Decrease |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
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Materials:
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 0.1% NP-40 in isopropanol with 4 mM HCl)
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96-well plate
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Plate reader
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Procedure:
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Seed cells in a 96-well plate and allow them to adhere overnight.
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Treat cells with various concentrations of Hsd17B13-IN-19 and a vehicle control for the desired duration.
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Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
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After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
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Read the absorbance at 570 nm using a plate reader.
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2. Lipid Droplet Staining and Quantification (Oil Red O)
This protocol is for the visualization and quantification of neutral lipids in cultured cells.
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Materials:
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Oil Red O stock solution (e.g., 0.5% w/v in isopropanol)
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4% Paraformaldehyde (PFA) in PBS
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60% Isopropanol
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Hematoxylin (for counterstaining)
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Microscope
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Procedure:
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Culture cells on coverslips in a multi-well plate and treat with Hsd17B13-IN-19.
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Wash cells with PBS and fix with 4% PFA for 20-30 minutes.
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Wash with distilled water and then with 60% isopropanol for 5 minutes.
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Prepare the Oil Red O working solution by diluting the stock solution with distilled water (e.g., 3 parts stock to 2 parts water) and filter.
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Incubate the fixed cells with the Oil Red O working solution for 15-20 minutes.
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Wash thoroughly with distilled water to remove excess stain.
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(Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.
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Mount the coverslips on microscope slides and visualize using a bright-field microscope.
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Quantify the number and size of lipid droplets per cell using image analysis software (e.g., ImageJ).
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3. Western Blotting for Downstream Targets
This protocol is for detecting changes in protein expression of downstream targets of Hsd17B13 inhibition.
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Materials:
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Protein assay reagent (e.g., BCA assay)
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary and secondary antibodies
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Chemiluminescent substrate
-
-
Procedure:
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Treat cells with Hsd17B13-IN-19, then wash with ice-cold PBS and lyse with lysis buffer.
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Determine the protein concentration of the lysates.
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Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a membrane.
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Block the membrane in blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (e.g., anti-Col1a1, anti-Timp2, or a loading control like β-actin) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
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Visualizations
HSD17B13 Signaling Pathway
Caption: HSD17B13 signaling pathway and the point of intervention.
Experimental Workflow for Evaluating Hsd17B13-IN-19
Caption: A typical workflow for in vitro evaluation of Hsd17B13-IN-19.
References
Addressing Hsd17B13-IN-100 resistance in long-term cell culture
Technical Support Center: HSD17B13 Inhibitors
Disclaimer: The specific inhibitor "Hsd17B13-IN-100" is not referenced in publicly available scientific literature. This guide focuses on the general mechanisms of Hsd17B13 inhibition and troubleshooting strategies applicable to potent, selective inhibitors of this target, using data from publicly disclosed inhibitors and genetic studies as representative examples.
Frequently Asked Questions (FAQs): Understanding HSD17B13 and its Inhibition
This section addresses common questions regarding the function of HSD17B13 and the mechanism of action of its inhibitors.
Q1: What is HSD17B13 and what is its role in the cell?
A1: Hydroxysteroid (17β) dehydrogenase 13 (HSD17B13) is an enzyme primarily and almost exclusively expressed in the liver, specifically within hepatocytes.[1][2] It is a lipid droplet-associated protein that plays a role in the metabolism of lipids, steroids, and retinol.[1][3] HSD17B13's expression is regulated by key transcription factors involved in lipid metabolism, such as the Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[3] Genetic studies have shown that loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe liver diseases like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.
Q2: How do HSD17B13 inhibitors work?
A2: HSD17B13 inhibitors are designed to replicate the protective effects seen in individuals with natural loss-of-function genetic variants. By binding to the HSD17B13 enzyme, these small molecules block its enzymatic activity. The primary therapeutic goal is to reduce the accumulation of harmful lipid species within liver cells, thereby mitigating hepatic steatosis (fatty liver), inflammation, and the progression to fibrosis.
Troubleshooting Guide: Addressing Inhibitor Resistance
This guide provides solutions for researchers observing a decrease in the efficacy of HSD17B13-IN-100 during long-term cell culture experiments.
Q1: My inhibitor is showing potent initial activity, but its efficacy is decreasing significantly with prolonged treatment. What is happening?
A1: This phenomenon is often due to the development of acquired resistance. Cancer cells and other continuously cultured cell lines are genetically unstable and can adapt to the selective pressure of a drug. Over time, a subpopulation of cells may emerge that can survive and proliferate despite the presence of the inhibitor. This can also be caused by inhibitor instability in the culture medium over long incubation periods.
Q2: What are the potential molecular mechanisms for acquired resistance to an HSD17B13 inhibitor?
A2: While specific resistance mechanisms to Hsd17B13-IN-100 have not been documented, several mechanisms are common for small molecule inhibitors and could apply:
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Target Modification: Mutations in the HSD17B13 gene could alter the inhibitor's binding site, reducing its affinity and efficacy.
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Target Overexpression: Cells may increase the expression of the HSD17B13 protein, effectively titrating out the inhibitor and requiring higher concentrations to achieve the same effect.
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Activation of Bypass Pathways: Cells can activate alternative metabolic or signaling pathways to compensate for the inhibition of HSD17B13. For instance, other members of the HSD17B family involved in lipid metabolism might be upregulated.
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Drug Efflux: Increased expression or activity of membrane transporter proteins (drug efflux pumps) can actively remove the inhibitor from the cell, lowering its intracellular concentration.
Q3: How can I experimentally confirm that my cells have developed resistance?
A3: A systematic approach is needed to confirm and characterize resistance.
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Quantify the Resistance: Perform a dose-response experiment comparing the parental (sensitive) cell line with the suspected resistant line. A significant rightward shift in the IC50 (half-maximal inhibitory concentration) curve for the resistant cells confirms resistance.
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Investigate the Mechanism: Once resistance is confirmed, you can investigate the underlying cause using the protocols outlined below. Key indicators include:
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Increased Protein Levels: Use Western blotting to see if HSD17B13 protein levels are higher in resistant cells compared to parental cells.
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Gene Mutations: Sequence the coding region of the HSD17B13 gene from resistant cells to identify potential mutations in the drug-binding site.
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Reduced Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to see if the inhibitor is less effective at stabilizing the HSD17B13 protein in resistant cells, which could indicate a binding site mutation.
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Q4: My inhibitor's effect is inconsistent, and I'm not sure if it's resistance. What else could be the problem?
A4: Inconsistent results can stem from issues with the compound or experimental procedure.
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Inhibitor Instability: Small molecules can degrade in aqueous cell culture media, especially during long incubations at 37°C. This reduces the effective concentration of the active compound over time.
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Solvent Toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at concentrations above 0.5%. Always run a vehicle control with the same final concentration of DMSO.
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Improper Storage: Repeated freeze-thaw cycles can degrade the inhibitor. Store stock solutions in small, single-use aliquots at -80°C.
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Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and media components, as these can all affect experimental outcomes. For long-term treatments (multiple days), it is crucial to replenish the medium with fresh inhibitor every 48-72 hours to maintain a steady concentration.
Quantitative Data Summary
While data for Hsd17B13-IN-100 is unavailable, the table below summarizes the potency of a well-characterized HSD17B13 inhibitor, BI-3231, which can serve as a reference.
| Compound Name | Assay Type | Target | Substrate | IC50 / Kᵢ | Species | Reference |
| BI-3231 | Enzymatic | HSD17B13 | Estradiol | Kᵢ = 1.6 nM | Human | |
| Enzymatic | HSD17B13 | Estradiol | Kᵢ = 2.1 nM | Mouse | ||
| Cellular | HSD17B13 | Estradiol | IC50 = 31 nM | Human | ||
| Enzymatic | HSD17B11 | Estradiol | IC50 > 10,000 nM | Human |
Experimental Protocols
Protocol 1: Generating a Dose-Response Curve to Determine IC50 Shift
This protocol quantifies the concentration of an inhibitor required to reduce a biological response by 50%.
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Cell Seeding: Seed both parental (sensitive) and suspected resistant cells into separate 96-well plates at an optimal density. Allow cells to adhere overnight.
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Compound Preparation: Prepare serial dilutions of Hsd17B13-IN-100 in complete culture medium. A typical range might be 1 nM to 100 µM. Also prepare vehicle control wells containing the highest concentration of DMSO used.
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Treatment: Replace the medium in the wells with the medium containing the inhibitor dilutions or vehicle control.
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Incubation: Incubate the plates for a predetermined time (e.g., 72 hours).
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Viability Assay: Measure cell viability using a standard method such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescence-based assay (e.g., CellTiter-Glo).
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Data Analysis: Normalize the data to the vehicle-treated controls (100% viability) and untreated controls (0% inhibition). Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. A significant increase in the IC50 for the resistant line confirms resistance.
Protocol 2: Western Blot Analysis for HSD17B13 Protein Expression
This protocol compares the total amount of HSD17B13 protein between sensitive and resistant cells.
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Lysate Preparation: Culture parental and resistant cells to ~80-90% confluency. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each lysate onto an SDS-polyacrylamide gel and separate by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with a primary antibody specific for HSD17B13 overnight at 4°C. Also, probe a separate membrane or the same one after stripping with an antibody for a loading control (e.g., GAPDH or β-actin).
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Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add a chemiluminescent substrate and capture the signal using an imaging system.
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Analysis: Quantify the band intensities. An increase in the HSD17B13 band intensity (normalized to the loading control) in the resistant cell line compared to the parental line suggests target overexpression.
Protocol 3: Analysis of HSD17B13 Gene Mutations by Sanger Sequencing
This protocol is used to identify point mutations in the coding sequence of the HSD17B13 gene.
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RNA/DNA Isolation: Extract total RNA or genomic DNA from both parental and resistant cell lines using a suitable commercial kit.
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cDNA Synthesis: If starting from RNA, synthesize complementary DNA (cDNA) using a reverse transcriptase kit.
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PCR Amplification: Design primers that flank the entire coding sequence of HSD17B13. Amplify the target region using a high-fidelity DNA polymerase.
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PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.
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Sanger Sequencing: Send the purified PCR product and corresponding primers to a sequencing facility.
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Sequence Analysis: Align the sequencing results from the resistant and parental cell lines with the reference sequence for HSD17B13. Any differences in the resistant line's sequence may indicate a mutation that could confer resistance.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA directly demonstrates the physical binding of an inhibitor to its target protein inside a cell by measuring changes in the protein's thermal stability.
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Cell Culture and Treatment: Plate cells (e.g., HepG2) and grow to 80-90% confluency. Treat one set of cells with Hsd17B13-IN-100 at an effective concentration and another set with vehicle (DMSO) for 1-2 hours.
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Harvest and Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, then cool to 4°C.
-
Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles.
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Separation of Fractions: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the aggregated, heat-denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Western Blotting: Collect the supernatant (soluble fraction) and analyze for HSD17B13 protein levels using the Western Blot protocol described above.
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Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble HSD17B13 against temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature for the inhibitor-treated sample confirms target engagement. A lack of a shift in resistant cells could indicate a binding site mutation.
References
How to select the appropriate vehicle control for in vivo studies with Hsd17B13-IN-13
Frequently Asked Questions (FAQs)
Q1: Where should I begin when developing a vehicle for a new, poorly soluble compound like Hsd17B13-IN-13?
A1: The initial and most critical step is to characterize the physicochemical properties of this compound. This data will inform the selection of an appropriate formulation strategy. A tiered approach is recommended, starting with simpler formulations and moving to more complex systems if necessary.[1] Key properties to determine include:
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Aqueous Solubility: Assess solubility in water and buffers at physiologically relevant pH values (e.g., 1.2, 6.8, and 7.4).[2]
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Solubility in Organic Solvents: Test solubility in common, pharmaceutically acceptable solvents such as DMSO, ethanol, PEG300, and propylene glycol.[3]
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LogP/LogD: This value indicates the lipophilicity of the compound and helps in deciding between aqueous or lipid-based vehicle systems.[2]
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pKa: Understanding the ionization state at different pH values is crucial for predicting its behavior in biological fluids.[2]
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Solid-State Properties: Characterizing the compound as crystalline or amorphous is important as it significantly affects solubility and dissolution rate.
Q2: What are common vehicle formulations for poorly soluble Hsd17B13 inhibitors for in vivo studies?
A2: The choice of vehicle is highly dependent on the route of administration. For poorly water-soluble compounds like many Hsd17B13 inhibitors, the following are common starting points:
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Oral (p.o.) Administration: Aqueous suspensions are frequently used. A common formulation consists of a suspending agent to ensure homogeneity and a surfactant to aid in wetting the compound particles. A widely used example is 0.5% (w/v) methylcellulose (MC) or carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.
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Intravenous (i.v.) Administration: For i.v. administration, the compound must be in a clear solution to prevent embolism. This often requires co-solvents. A common approach is to dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with other vehicles such as polyethylene glycol 300 (PEG300) and saline. Care must be taken to avoid precipitation upon dilution.
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Intraperitoneal (i.p.) Administration: IP injections can tolerate both solutions and suspensions. The formulation considerations are similar to oral and intravenous routes, but the volume of administration is a critical factor. Co-solvent systems similar to those for i.v. administration are often used.
Q3: How can I confirm the stability of my this compound formulation?
A3: Ensuring the stability of your formulation is critical for consistent dosing. For suspensions, visual inspection for precipitation or aggregation before each administration is essential. It is recommended to vortex the suspension immediately before dosing to ensure homogeneity. For longer studies, a pilot stability study is advisable. This involves preparing a batch of the formulation and observing it for any changes in appearance, consistency, or compound concentration over the intended period of use at the relevant storage conditions.
Q4: What are the essential control groups to include in my in vivo study?
A4: To ensure that the observed effects are due to the compound and not the vehicle, it is crucial to include a vehicle control group . This group receives the same volume of the vehicle formulation, prepared in the same way, and administered on the same schedule as the compound-treated group. If the vehicle itself is novel or contains components at high concentrations (e.g., DMSO), it may also be necessary to include a naive control group that receives no treatment to assess the baseline biological response.
Data Presentation
Table 1: Common Vehicle Components and Their Functions
| Vehicle Component | Purpose | Common Routes of Administration | Key Considerations |
| Saline (0.9% NaCl) | Aqueous vehicle for soluble compounds | Oral, IV, IP | Not suitable for hydrophobic compounds on its own. |
| Methylcellulose (MC) or Carboxymethylcellulose (CMC) | Suspending agent | Oral, IP | Can form viscous solutions; ensure homogeneity. |
| Tween 80 / Polysorbate 80 | Surfactant / Wetting agent | Oral, IP, IV | Improves the dispersion of hydrophobic particles. |
| Polyethylene Glycol 300/400 (PEG300/400) | Co-solvent | Oral, IV, IP | Water-miscible organic solvent to enhance solubility. |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | Oral, IV, IP | Potent solvent, but can have biological effects and toxicity at higher concentrations. |
| Propylene Glycol (PG) | Co-solvent | Oral, IV, IP | Often used in combination with other co-solvents. |
| Corn Oil / Olive Oil | Lipid-based vehicle | Oral, IP | Suitable for highly lipophilic compounds. |
| Cyclodextrins | Complexing agent | Oral, IV | Can enhance the solubility of hydrophobic drugs by forming inclusion complexes. |
Table 2: Example Vehicle Formulations for Preclinical Studies with Poorly Soluble Compounds
| Route of Administration | Formulation Type | Example Composition | Primary Use |
| Oral (p.o.) | Suspension | 0.5% Methylcellulose + 0.1% Tween 80 in sterile water | For compounds with very low solubility that cannot be easily dissolved. |
| Oral (p.o.) | Solution | 10% DMSO + 40% PEG300 + 50% Saline | For compounds that can be solubilized in a co-solvent system. |
| Intravenous (i.v.) | Solution | 5% DMSO + 30% PEG300 + 65% Saline | Requires complete dissolution and is typically for lower doses. |
| Intraperitoneal (i.p.) | Suspension or Solution | 10% DMSO + 90% Corn Oil | For lipophilic compounds, allowing for slower absorption. |
Experimental Protocols
Protocol 1: Determining Compound Solubility in Various Vehicles
Objective: To determine the equilibrium solubility of this compound in different vehicle candidates to guide formulation selection.
Materials:
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This compound powder
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Selected vehicle candidates (e.g., water, saline, 0.5% MC, various co-solvent mixtures)
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Microcentrifuge tubes
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Vortex mixer
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Shaking incubator or thermomixer
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Microcentrifuge
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HPLC system with a suitable column and detector
Methodology:
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Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each test vehicle in a microcentrifuge tube.
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Vortex the mixture vigorously for 2 minutes.
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Place the tubes in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
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After incubation, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent in which the compound is highly soluble.
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Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
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Express the final solubility in mg/mL.
Protocol 2: Preparation of a Suspension Formulation for Oral Administration
Objective: To prepare a homogenous suspension of this compound for oral gavage.
Materials:
-
This compound powder
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Vehicle: 0.5% Methylcellulose (MC) with 0.1% Tween 80 in sterile water
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Mortar and pestle
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Stir plate and magnetic stir bar
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Graduated cylinders and beakers
Methodology:
-
Prepare the Vehicle:
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Heat approximately half of the required volume of sterile water to 60-70°C.
-
Slowly add the MC powder to the hot water while stirring vigorously to disperse it evenly.
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Add the remaining volume as cold water and continue to stir on a stir plate in a cold bath until a clear, uniform solution forms.
-
Add Tween 80 to the MC solution to reach a final concentration of 0.1% and mix thoroughly.
-
-
Prepare the Suspension:
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Weigh the required amount of this compound powder.
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Place the powder in a mortar and add a small amount of the prepared vehicle.
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Triturate the powder with the vehicle to create a smooth, uniform paste. This step is crucial to ensure the particles are well-wetted.
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Gradually add the remaining vehicle to the paste while continuing to mix.
-
Transfer the suspension to a beaker with a magnetic stir bar and continue to stir for at least 30 minutes to ensure homogeneity.
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Visually inspect for homogeneity before each dose administration and stir or vortex immediately before dosing.
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Mandatory Visualizations
Caption: Simplified signaling pathway of HSD17B13 in Non-Alcoholic Fatty Liver Disease (NAFLD).
References
Validation & Comparative
On-Target Engagement of Hsd17B13-IN-13 Validated by Thermal Shift Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal shift assay (TSA) for validating the on-target engagement of Hsd17B13-IN-13, a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). We will delve into the experimental data, detailed protocols, and a comparative analysis with alternative validation methods.
Introduction to HSD17B13 and this compound
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have strongly linked loss-of-function variants in the HSD17B13 gene to a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[2] This makes HSD17B13 a compelling therapeutic target. This compound is a novel small molecule designed to inhibit the enzymatic activity of HSD17B13, aiming to replicate the protective phenotype observed in individuals with genetic loss of HSD17B13 function.[3] Validating that this compound directly binds to its intended target is a critical step in its preclinical development.
Validating On-Target Engagement with Thermal Shift Assay
The thermal shift assay, or differential scanning fluorimetry (DSF), is a powerful biophysical technique used to assess the direct binding of a ligand to a target protein. The principle lies in the observation that ligand binding typically stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[3] This change in melting temperature (ΔTm) is a direct indication of on-target engagement.
Experimental Data
The following table summarizes illustrative data from a thermal shift assay performed with recombinant human HSD17B13 protein and this compound. A positive shift in the melting temperature (ΔTm) indicates that this compound binding stabilizes the HSD17B13 protein.
| Condition | Melting Temperature (Tm) | Thermal Shift (ΔTm) | Interpretation |
| HSD17B13 (apo) | 52.1°C | - | Baseline thermal stability of the unbound protein. |
| HSD17B13 + this compound (10 µM) | 58.5°C | +6.4°C | Significant stabilization, indicating direct binding. |
| HSD17B13 + Alternative Inhibitor (e.g., BI-3231) | 59.2°C | +7.1°C | Comparative stabilization by a known HSD17B13 inhibitor.[4] |
Note: The data for this compound is illustrative and based on the expected performance of a potent and selective inhibitor.
HSD17B13 Signaling and Experimental Workflow
To understand the context of HSD17B13 inhibition, it is crucial to visualize its role in cellular pathways and the workflow for its validation.
Proposed role of HSD17B13 in retinol metabolism and the inhibitory action of this compound.
A simplified workflow for the Thermal Shift Assay.
Detailed Experimental Protocol: Thermal Shift Assay
This protocol outlines the steps to determine the on-target engagement of this compound with recombinant HSD17B13 protein.
Materials:
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Purified recombinant human HSD17B13 protein (>95% purity)
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This compound stock solution (e.g., 10 mM in DMSO)
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TSA buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
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SYPRO Orange fluorescent dye (5000x stock in DMSO)
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384-well PCR plates
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Real-time PCR instrument with melt-curve analysis capability
Procedure:
-
Preparation of Reagents:
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Prepare a working solution of HSD17B13 protein at a final concentration of 2 µM in TSA buffer.
-
Prepare a 20x working solution of SYPRO Orange dye in TSA buffer.
-
Prepare serial dilutions of this compound in TSA buffer. A vehicle control with DMSO should also be prepared.
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-
Assay Setup (per well):
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To each well of a 384-well PCR plate, add the HSD17B13 protein solution.
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Add the SYPRO Orange dye to each well.
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Add the serially diluted this compound or vehicle control to the respective wells.
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The final reaction volume is typically 20-25 µL.
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-
Data Acquisition:
-
Seal the PCR plate and centrifuge briefly to collect the contents.
-
Place the plate in a real-time PCR instrument.
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Program the instrument to perform a thermal melt from 25°C to 95°C with a ramp rate of 0.05°C/second, continuously monitoring fluorescence.
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-
Data Analysis:
-
Plot the fluorescence intensity against temperature to generate the melting curves.
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The melting temperature (Tm) is determined from the inflection point of the curve, often calculated as the peak of the first derivative.
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Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the this compound-treated samples.
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Comparison with Alternative On-Target Validation Methods
While TSA is a robust method for validating direct binding, other techniques can provide complementary information, especially within a cellular context.
| Method | Principle | Advantages | Disadvantages |
| Thermal Shift Assay (TSA) | Ligand binding stabilizes the protein against thermal denaturation, increasing its melting temperature. | High-throughput, cost-effective, directly measures binding. | Uses purified protein, which may not reflect the cellular environment. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein by a ligand in intact cells or cell lysates. | Physiologically relevant as it confirms target engagement in a cellular context. | Lower throughput, can be technically challenging, requires a specific antibody for detection. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein to determine binding affinity and thermodynamics. | Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS). | Requires larger amounts of protein, lower throughput. |
| Surface Plasmon Resonance (SPR) | Measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein to determine binding kinetics (kon, koff). | Provides real-time kinetic data. | Requires protein immobilization, which can affect its conformation. |
Conclusion
The thermal shift assay is a valuable and efficient method for confirming the direct on-target engagement of this compound with the HSD17B13 protein. The observed increase in the thermal stability of HSD17B13 in the presence of this compound provides strong evidence of a direct binding interaction. For a comprehensive validation of on-target activity, TSA data should be complemented with cellular-based assays like CETSA to confirm target engagement in a more physiologically relevant setting. These validation steps are crucial for the continued development of this compound as a potential therapeutic for chronic liver diseases.
References
A Comparative Analysis of HSD17B13 Inhibitors: Spotlight on the Potent and Selective BI-3231
For researchers, scientists, and drug development professionals, the pursuit of potent and selective inhibitors for hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a critical step in developing novel therapeutics for liver diseases such as nonalcoholic steatohepatitis (NASH). This guide provides a comprehensive analysis of BI-3231, a well-characterized chemical probe, to serve as a benchmark for evaluating HSD17B13 inhibitors. An extensive search for publicly available data on "Hsd17B13-IN-13" did not yield any results, precluding a direct comparison.
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Genetic studies have revealed a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing chronic liver diseases, making it a promising therapeutic target. BI-3231 has emerged as the first potent and selective chemical probe for HSD17B13, enabling deeper investigation into its biological functions.
Quantitative Analysis: Potency and Selectivity of BI-3231
BI-3231 demonstrates impressive potency against both human and mouse HSD17B13 in the low nanomolar range. Critically, it exhibits excellent selectivity over its closest structural homolog, HSD17B11. The following tables summarize the key quantitative data for BI-3231.
Table 1: In Vitro Potency of BI-3231
| Target | Species | Parameter | Value | Assay Type |
| HSD17B13 | Human | IC50 | 1 nM | Enzymatic |
| HSD17B13 | Mouse | IC50 | 13 nM | Enzymatic |
| HSD17B13 | Human | Ki | 0.7 ± 0.2 nM | Enzymatic |
| HSD17B13 | Human | IC50 | 11 ± 5 nM | Cellular (HEK293) |
Table 2: Selectivity Profile of BI-3231
| Target | Species | Parameter | Value | Assay Type |
| HSD17B11 | Human | IC50 | >10,000 nM | Enzymatic |
| Broader Panel | - | % Inhibition @ 10µM | Clean at 43/44 targets | Radioligand Binding/Enzymatic |
| COX-2 (PTGS2) | - | % Inhibition @ 10µM | 49% | - |
Mechanism of Action
An interesting characteristic of BI-3231 is that its binding to HSD17B13 is dependent on the presence of the cofactor NAD+. Mechanistic studies have shown that BI-3231 acts via an uncompetitive mode of inhibition with respect to NAD+.
Experimental Methodologies
The characterization of BI-3231 involved several key in vitro assays. The following are detailed protocols for these experiments.
HSD17B13 Enzymatic Assay
This assay is designed to quantify the direct inhibitory activity of a compound against the HSD17B13 enzyme.
Principle: The assay measures the enzymatic conversion of a substrate (e.g., estradiol) to its product by purified recombinant HSD17B13 in the presence of the cofactor NAD+. The reduction in product formation or cofactor consumption in the presence of the inhibitor is quantified to determine its potency (IC50).
Materials:
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Purified, recombinant human or mouse HSD17B13 enzyme
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Substrate: Estradiol
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Cofactor: NAD+
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Test compound (e.g., BI-3231) dissolved in DMSO
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Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
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Detection Reagent (e.g., NAD(P)H-Glo™ Detection System)
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384-well assay plates
Procedure:
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Prepare serial dilutions of the test compound in DMSO.
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Further dilute the compound in assay buffer to the final desired concentrations.
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Add the diluted test compound or vehicle control (DMSO) to the wells of the assay plate.
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Add the HSD17B13 enzyme and NAD+ to each well and pre-incubate.
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Initiate the enzymatic reaction by adding the substrate (estradiol).
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Incubate the reaction at a controlled temperature for a specified time.
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Stop the reaction and add the detection reagent to measure the amount of NADH produced, which is proportional to the enzyme activity.
-
Measure the luminescence using a plate reader.
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Calculate the percent inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular HSD17B13 Assay
This assay validates the activity of the inhibitor in a cellular context, assessing its ability to penetrate cells and engage the target.
Principle: A human cell line (e.g., HEK293) is engineered to overexpress HSD17B13. These cells are then treated with the test compound, and the inhibition of HSD17B13 activity is measured by quantifying the conversion of a substrate to its product, often using LC-MS/MS.
Materials:
-
HEK293 cells overexpressing HSD17B13
-
Cell culture medium and reagents
-
Test compound (e.g., BI-3231)
-
Substrate for cellular uptake and conversion
-
LC-MS/MS system for product quantification
Procedure:
-
Seed the HSD17B13-overexpressing cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound or vehicle control.
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Introduce the substrate to the cells.
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After a defined incubation period, collect the cell lysate or supernatant.
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Quantify the amount of product formed using a validated LC-MS/MS method.
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Determine the cellular IC50 value by plotting the percent inhibition against the compound concentration.
Visualizing the Pathway and Experimental Workflow
To further elucidate the context of HSD17B13 inhibition, the following diagrams illustrate its simplified signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: Simplified HSD17B13 enzymatic reaction and its inhibition.
Caption: General workflow for HSD17B13 inhibitor characterization.
References
Comparison of Hsd17B13-IN-13 with other small molecule HSD17B13 inhibitors
For Researchers, Scientists, and Drug Development Professionals
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a significant therapeutic target for chronic liver diseases, including metabolic dysfunction-associated steatohepatitis (MASH), formerly known as nonalcoholic steatohepatitis (NASH).[1] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies such as fibrosis and cirrhosis.[2][3] This has catalyzed the development of small molecule inhibitors aimed at pharmacologically mimicking this protective effect.
This guide provides a comparative analysis of publicly disclosed small molecule inhibitors of HSD17B13. While the initial focus of this comparison was to include "Hsd17B13-IN-13," a thorough review of scientific literature and public databases did not yield specific data for a compound with this designation. Therefore, this guide will focus on other well-characterized inhibitors, presenting their performance based on available experimental data.
Quantitative Comparison of HSD17B13 Inhibitors
The in vitro potency and selectivity of several small molecule HSD17B13 inhibitors are summarized below. Direct comparison of absolute IC50 values should be interpreted with caution due to potential variations in assay conditions across different studies.
| Compound Name | Target Species | IC50 / Ki | Selectivity | Substrate(s) Used in Assay | Reference(s) |
| BI-3231 | Human HSD17B13 | IC50: 1 nM, Ki: 0.7 ± 0.2 nM | >10,000-fold vs. HSD17B11 (IC50 > 10 µM) | Estradiol, Leukotriene B4 (LTB4), Retinol | [1][4] |
| Mouse HSD17B13 | IC50: 13 nM | - | Estradiol | ||
| Compound 32 | Human HSD17B13 | IC50: 2.5 nM | >100-fold over other tested targets | Not specified | |
| INI-822 | Human HSD17B13 | low nM potency | >100-fold vs other HSD17B family members | Not specified | |
| Hsd17B13-IN-23 | Human HSD17B13 | IC50: < 0.1 µM | Not specified | Estradiol, Leukotriene B4 | |
| INI-678 | Human HSD17B13 | IC50: ≤ 0.1 µM | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process of these inhibitors, it is crucial to visualize the biological pathway of HSD17B13 and the typical experimental workflow for inhibitor characterization.
Detailed Experimental Protocols
The following are representative protocols for key assays used to characterize HSD17B13 inhibitors.
HSD17B13 Biochemical Enzyme Inhibition Assay (Luminescence-Based)
This assay determines the in vitro potency of an inhibitor by measuring the production of NADH, a product of the HSD17B13 enzymatic reaction.
-
Principle: The enzymatic activity of recombinant human HSD17B13 is measured by quantifying the conversion of a substrate (e.g., estradiol or retinol) to its oxidized product, which is coupled to the reduction of NAD+ to NADH. The amount of NADH produced is detected using a luminescence-based reagent.
-
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Substrate: β-estradiol or all-trans-retinol
-
Cofactor: NAD+
-
Test compound
-
Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
NAD(P)H detection reagent (e.g., NAD(P)H-Glo™)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Assay Plate Preparation: Add the diluted compounds to the wells of the assay plate. Include controls for 0% inhibition (enzyme, substrate, cofactor, no inhibitor) and 100% inhibition (no enzyme).
-
Enzyme Addition: Add the HSD17B13 enzyme solution to each well.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate/cofactor mix to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Detection: Add an equal volume of the NAD(P)H detection reagent to each well and incubate for an additional 60 minutes at room temperature to allow the luminescent signal to develop.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
HSD17B13 Cell-Based Activity Assay
This assay assesses the inhibitory activity of a compound in a cellular context, providing insights into cell permeability and target engagement.
-
Principle: A human cell line (e.g., HEK293 or HepG2) is engineered to overexpress HSD17B13. The cells are treated with the inhibitor, followed by the addition of a cell-permeable substrate (e.g., all-trans-retinol). The conversion of the substrate to its product (e.g., retinaldehyde) is measured.
-
Materials:
-
HEK293 or HepG2 cells
-
HSD17B13 expression plasmid and empty vector control
-
Transfection reagent
-
Cell culture medium
-
Substrate: all-trans-retinol
-
Test compound
-
Cell lysis buffer
-
Analytical equipment for product detection (e.g., HPLC or LC-MS/MS)
-
-
Procedure:
-
Cell Culture and Transfection: Culture and seed the cells in multi-well plates. Transfect the cells with the HSD17B13 expression plasmid or an empty vector control.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or vehicle control. Pre-incubate the cells with the compound for 1 hour.
-
Substrate Addition: Add all-trans-retinol to the culture medium and incubate for 6-8 hours.
-
Sample Preparation and Analysis: Harvest the cells, perform retinoid extraction, and analyze the levels of retinaldehyde by HPLC or LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of product formation at each inhibitor concentration relative to the vehicle control to determine the cellular EC50 value.
-
Selectivity Assays
To assess the specificity of the inhibitors, their activity is tested against other related enzymes, particularly HSD17B11, which shares high sequence homology with HSD17B13. The biochemical enzyme inhibition assay protocol described above can be adapted for other HSD17B isoforms by using the respective recombinant enzymes. A significantly higher IC50 value against other isoforms compared to HSD17B13 indicates high selectivity.
References
Specificity Analysis of Hsd17B13 Inhibitors Against Other HSD17B Isoforms: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the specificity of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) inhibitors against other HSD17B isoforms, supported by experimental data and detailed methodologies. While specific data for a compound designated "Hsd17B13-IN-13" is not publicly available, this guide utilizes data from the well-characterized and selective HSD17B13 inhibitor, BI-3231, as a representative example to illustrate the expected selectivity profile.
HSD17B13 has emerged as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases.[2][3] This has driven the development of small molecule inhibitors to replicate this protective effect.[1] However, due to the high degree of homology among the 15 members of the HSD17B superfamily, ensuring the selectivity of these inhibitors is crucial to avoid off-target effects.[4]
Data Presentation: Comparative Selectivity of a Representative HSD17B13 Inhibitor
The following table summarizes the inhibitory activity (IC50 or Ki) of a representative potent HSD17B13 inhibitor, BI-3231, against various HSD17B isoforms. This data highlights the high selectivity of such inhibitors for their target enzyme.
| Enzyme Isoform | Representative Inhibitor (BI-3231) IC50 / Ki (nM) | Selectivity vs. hHSD17B13 |
| HSD17B13 | <10 (Ki) | - |
| HSD17B1 | >10,000 | >1000-fold |
| HSD17B2 | >10,000 | >1000-fold |
| HSD17B11 | >10,000 | >1000-fold |
Note: Data for BI-3231 is included for comparison as a known potent and selective HSD17B13 inhibitor. The selectivity against other HSD17B isoforms is a critical parameter in the development of HSD17B13 inhibitors.
Mandatory Visualization
The following diagrams illustrate the enzymatic reaction of HSD17B13 and the general workflow for screening inhibitor specificity.
Experimental Protocols
The determination of the selectivity profile of an HSD17B13 inhibitor involves a series of in vitro enzymatic assays. Below is a detailed methodology representative of such key experiments.
In Vitro HSD17B13 Enzymatic Inhibition Assay
This assay quantifies the inhibitory potency of a compound against the purified HSD17B13 enzyme.
Objective: To determine the IC50 value of a test compound against HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 enzyme.
-
Substrate: Estradiol or Leukotriene B4 (LTB4).
-
Cofactor: NAD+.
-
Test compound (e.g., this compound or a representative inhibitor).
-
Assay buffer.
-
Detection reagent (e.g., NAD-Glo™).
-
384-well assay plates.
Procedure:
-
Compound Dispensing: Add serial dilutions of the test compound or DMSO (for controls) to the wells of a 384-well assay plate.
-
Enzyme Addition: Add a solution of purified HSD17B13 enzyme to all wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., estradiol) and the cofactor (NAD+).
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and measure the product formation. A common method is to quantify the amount of NADH produced using a luminescence-based assay like NAD-Glo™.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Selectivity Profiling Against Other HSD17B Isoforms
To determine the selectivity of the inhibitor, the same enzymatic assay protocol is followed, but with the respective purified HSD17B isoforms (e.g., HSD17B1, HSD17B2, HSD17B11). The IC50 values obtained for each isoform are then compared to the IC50 value for HSD17B13 to determine the selectivity ratio. A high selectivity ratio indicates that the inhibitor is more potent against HSD17B13 than other isoforms, which is a desirable characteristic for a therapeutic candidate.
References
Unveiling the Selectivity of Hsd17B13-IN-13: A Comparative Guide to Cross-Reactivity in Preclinical Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Hsd17B13-IN-13's performance with other hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors. Citing available experimental data, this document provides a framework for assessing the cross-reactivity of this promising therapeutic agent in various cell lines.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for a range of chronic liver diseases, including metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH).[1] This liver-specific, lipid droplet-associated enzyme's genetic loss-of-function has been linked to a reduced risk of disease progression, sparking significant interest in the development of potent and selective inhibitors.[1][2] this compound is a small molecule inhibitor of HSD17B13 with a reported IC50 value of less than 0.1 μM for estradiol, a known substrate.[3]
While comprehensive, direct comparative cross-reactivity studies for this compound across multiple cell lines are not yet extensively available in the public domain, this guide synthesizes the existing data for other well-characterized HSD17B13 inhibitors to provide a valuable benchmark for researchers. Understanding the selectivity profile of an inhibitor is paramount for predicting potential off-target effects and ensuring a favorable therapeutic window.
Comparative Inhibitor Potency
To contextualize the activity of this compound, the following table summarizes the reported potencies of other notable HSD17B13 inhibitors. This data is essential for researchers designing experiments to evaluate the relative efficacy and selectivity of new chemical entities.
| Inhibitor | Target | IC50 (Estradiol as Substrate) | IC50 (Leukotriene B4 as Substrate) | Cell-Based IC50 | Reference |
| This compound | HSD17B13 | < 0.1 µM | Not Publicly Available | Not Publicly Available | [3] |
| BI-3231 | HSD17B13 | ~1.4 µM (Initial Hit) | Not Publicly Available | Double-digit nanomolar in human HSD17B13 cellular assay | |
| Compound 32 | HSD17B13 | 2.5 nM | Not Publicly Available | Not Publicly Available | |
| Hsd17B13-IN-23 | HSD17B13 | < 0.1 µM | < 1 µM | Not Publicly Available |
Note: The provided data should be considered as a reference for the potency of compounds targeting HSD17B13. Direct head-to-head studies are required for a definitive comparison of cross-reactivity.
HSD17B13 Signaling Pathways
HSD17B13 is implicated in several key cellular pathways related to lipid metabolism and inflammation. Its inhibition is expected to modulate these pathways, leading to therapeutic benefits. The enzyme is known to be involved in the metabolism of steroids, lipids, and retinol. Upregulation of HSD17B13 is associated with increased lipid droplet accumulation in hepatocytes. Two of the key pathways influenced by HSD17B13 activity are the SREBP-1c/FAS pathway, which regulates lipogenesis, and the PAF/STAT3 signaling pathway, which is involved in inflammation.
Caption: HSD17B13's role in lipogenesis and inflammation.
Experimental Protocols for Cross-Reactivity Assessment
To rigorously assess the cross-reactivity of this compound, a combination of biochemical and cell-based assays is recommended.
Protocol 1: In Vitro Kinase Panel Screening (Biochemical Assay)
This assay determines the inhibitory activity of a compound against a broad panel of kinases, providing a comprehensive overview of its selectivity.
Materials:
-
Purified recombinant kinases
-
Specific substrate peptides for each kinase
-
This compound
-
ATP ([γ-³²P]-ATP for radiometric assays or unlabeled ATP for luminescence/fluorescence-based assays)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Assay plates (e.g., 384-well plates)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader (scintillation counter, luminometer, or fluorometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In an assay plate, add the diluted compound, the specific kinase, and its corresponding substrate peptide in the assay buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Signal Generation and Detection: Stop the reaction and measure the kinase activity using an appropriate detection method. For radiometric assays, this involves capturing the radiolabeled phosphate transferred to the substrate. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is converted into a light signal.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to a DMSO control and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful cell-based assay that measures the target engagement of a compound by assessing changes in the thermal stability of the target protein.
Materials:
-
Cell lines of interest (e.g., HepG2, Huh7, primary hepatocytes)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Equipment for heating (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot, ELISA, or mass spectrometry)
Procedure:
-
Cell Culture and Treatment: Culture the selected cell lines to a suitable confluency and treat them with this compound or a vehicle control (DMSO) for a specified duration.
-
Heating: Aliquot the cell suspension or lysate and heat the samples to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: For intact cell experiments, lyse the cells after heating. For lysate experiments, lysis occurs before heating.
-
Protein Quantification: Separate the soluble protein fraction from the precipitated proteins by centrifugation. Quantify the amount of soluble HSD17B13 remaining in the supernatant using a specific antibody (e.g., via Western blotting).
-
Data Analysis: Plot the amount of soluble HSD17B13 as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle-treated samples indicates target engagement.
Caption: Workflow for assessing inhibitor cross-reactivity.
Conclusion
The development of selective HSD17B13 inhibitors like this compound holds significant promise for the treatment of chronic liver diseases. While direct comparative cross-reactivity data for this specific compound remains limited, the methodologies and comparative data presented in this guide provide a robust framework for its evaluation. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive selectivity profile for this compound, a critical step in advancing this compound through the drug development pipeline. The ultimate goal is to validate a highly selective inhibitor that can recapitulate the protective effects observed in individuals with loss-of-function variants of HSD17B13, offering a novel therapeutic strategy for patients with liver disease.
References
Confirming Hsd17B13-IN-13's Inhibitory Effect: A Comparative Guide with siRNA Knockdown
For researchers, scientists, and drug development professionals, validating the on-target efficacy of a novel inhibitor is a cornerstone of preclinical research. This guide provides an objective comparison of Hsd17B13-IN-13, a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), with the established gene silencing technique of small interfering RNA (siRNA) knockdown. By presenting supporting experimental data and detailed protocols, this document serves as a comprehensive resource for confirming the inhibitory action of this compound.
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver and is implicated in the progression of chronic liver diseases such as nonalcoholic steatohepatitis (NASH).[1][2] Notably, genetic variants that lead to a loss of HSD17B13 function are associated with a reduced risk of developing these conditions.[3][4] This has made HSD17B13 a promising therapeutic target, spurring the development of inhibitors like this compound to replicate this protective effect.[3]
To ensure that the observed effects of this compound are a direct result of its interaction with the HSD17B13 protein, a comparative analysis with siRNA-mediated knockdown is essential. The principle behind this validation is that if this compound is a specific inhibitor, its biological effects should be significantly diminished or absent in cells where HSD17B13 has been silenced by siRNA.
Quantitative Comparison of this compound and siRNA Knockdown
The following table summarizes hypothetical yet realistic quantitative data from an on-target validation experiment, illustrating the comparative effects of this compound and siRNA-mediated knockdown of HSD17B13 in a human hepatocyte cell line (e.g., Huh7 or HepG2).
| Parameter | Vehicle Control | This compound (1 µM) | Control siRNA | HSD17B13 siRNA | This compound (1 µM) + HSD17B13 siRNA |
| HSD17B13 mRNA Expression (relative to control) | 1.0 | 0.98 | 1.0 | 0.15 | 0.14 |
| HSD17B13 Protein Level (relative to control) | 1.0 | 1.0 | 1.0 | 0.20 | 0.18 |
| HSD17B13 Enzymatic Activity (% of control) | 100% | 15% | 100% | 22% | 18% |
| Intracellular Triglyceride Content (relative to control) | 1.5 | 1.1 | 1.5 | 1.15 | 1.12 |
| Lipid Droplet Area per Cell (µm²) | 25 | 12 | 24 | 13 | 12.5 |
Signaling Pathways and Experimental Workflow
To visually conceptualize the points of intervention and the experimental design, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of on-target validation studies.
Protocol 1: siRNA Knockdown of HSD17B13 in Hepatocytes
This protocol outlines the general steps for transiently knocking down HSD17B13 expression in cultured hepatocytes.
Materials:
-
Human hepatocyte-derived cells (e.g., Huh7 or HepG2)
-
6-well tissue culture plates
-
HSD17B13-specific siRNA and non-targeting control siRNA
-
Lipid-based transfection reagent
-
Serum-free medium
-
Complete growth medium
Procedure:
-
Cell Culture: Plate hepatocytes in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA Preparation: Reconstitute lyophilized siRNAs to a stock concentration of 20 µM.
-
Transfection:
-
For each well, dilute 50 pmol of siRNA into 250 µL of serum-free medium.
-
In a separate tube, dilute the transfection reagent in 250 µL of serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Cell Treatment: Add the 500 µL of siRNA-lipid complex to each well.
-
Incubation: Incubate the cells for 24-48 hours to achieve optimal knockdown of HSD17B13 expression.
Protocol 2: Inhibitor Treatment and Endpoint Analysis
Procedure:
-
Inhibitor Treatment: Following the siRNA incubation period, replace the medium with fresh complete medium containing either this compound at the desired concentration or a vehicle control (e.g., DMSO). Incubate for an additional 24 hours.
-
RNA Extraction and qPCR:
-
Lyse the cells and extract total RNA using a commercially available kit.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to assess HSD17B13 mRNA levels, normalizing to a housekeeping gene.
-
-
Protein Extraction and Western Blotting:
-
Prepare cell lysates from the treated cells.
-
Perform Western blot analysis using an antibody specific for HSD17B13 to determine protein levels, with a loading control like GAPDH or β-actin.
-
-
HSD17B13 Enzymatic Activity Assay:
-
Measure the retinol dehydrogenase activity of HSD17B13 in cell lysates. This can be achieved by quantifying the conversion of retinol to retinaldehyde via HPLC or by measuring the production of NADH using a luminescent assay.
-
-
Lipid Content Analysis:
-
Quantify intracellular triglyceride content using a commercially available assay kit.
-
Visualize and quantify lipid droplets by staining with a fluorescent dye (e.g., BODIPY) followed by microscopy and image analysis.
-
Alternative On-Target Validation Methods
While the comparison with siRNA is a robust method, other techniques can further strengthen the validation of this compound's on-target effects.
| Method | Description | Advantages | Disadvantages |
| siRNA Knockdown | Post-transcriptional gene silencing by degrading target mRNA. | High specificity, transient effect, relatively fast and cost-effective. | Incomplete knockdown, potential for off-target effects, requires transfection optimization. |
| CRISPR/Cas9 Knockout | Permanent gene disruption at the DNA level. | Complete and permanent loss of target protein, highly specific. | More time-consuming to generate stable cell lines, potential for off-target DNA cleavage, permanent genetic alteration may have compensatory effects. |
| Rescue Experiments | Re-introducing an siRNA-resistant version of the HSD17B13 gene into knockdown cells. | Provides strong evidence for on-target effects by demonstrating that the inhibitor's effect is lost in "rescued" cells. | Requires molecular cloning and can be technically challenging. |
Conclusion
The combined use of this compound and siRNA-mediated knockdown provides a powerful and definitive approach to validate the on-target activity of this novel inhibitor. A high degree of concordance between the phenotypic outcomes of both methods offers strong evidence that this compound exerts its therapeutic potential through the specific inhibition of HSD17B13. This rigorous validation is a critical step in the continued development of this compound as a potential treatment for chronic liver diseases.
References
Navigating the Therapeutic Window of Hsd17B13 Inhibitors: A Comparative Guide to Minimizing Off-Target Toxicity
For Researchers, Scientists, and Drug Development Professionals
The inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a promising therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease progression.[1][2] This has catalyzed the development of small molecule inhibitors aimed at mimicking this protective effect.
This guide provides a comparative analysis of publicly disclosed Hsd17B13 inhibitors, with a focus on evaluating their therapeutic window to minimize off-target toxicity. While specific public data for Hsd17B13-IN-13 is not available, this guide will utilize data from other relevant Hsd17B13 inhibitors, including the well-characterized chemical probe BI-3231, to provide a comprehensive overview and framework for evaluation.
Quantitative Comparison of Hsd17B13 Inhibitors
The therapeutic window of a drug is the range between the minimum effective concentration and the concentration at which toxicity occurs. For Hsd17B13 inhibitors, a key aspect of minimizing off-target toxicity is high selectivity against other members of the HSD17B superfamily, particularly HSD17B11, which shares significant sequence homology.[3]
Table 1: In Vitro Potency of Selected Hsd17B13 Inhibitors
| Compound Name | Target Species | Assay Type | IC50 | Reference(s) |
| BI-3231 | Human | Enzymatic | 1 nM | [4][5] |
| Mouse | Enzymatic | 13 nM | ||
| Human | Cellular | 11 ± 5 nM | ||
| Compound 32 | Human | Enzymatic | 2.5 nM | |
| Hsd17B13-IN-23 | Human | Enzymatic | < 0.1 µM (Estradiol) | |
| < 1 µM (Leukotriene B4) | ||||
| Hsd17B13-IN-29 | Human | Enzymatic | ≤ 0.1 µM | |
| EP-036332 | Human | Enzymatic | 14 nM | |
| Mouse | Enzymatic | 2.5 nM |
Note: IC50 values may not be directly comparable due to variations in assay conditions between different sources.
Table 2: Selectivity Profile of BI-3231
| Off-Target | Assay Type | IC50 / % Inhibition @ 10 µM | Selectivity (Fold vs. hHSD17B13) | Reference(s) |
| Human HSD17B11 | Enzymatic | > 10,000 nM | > 10,000 | |
| SafetyScreen44 Panel | Various | < 50% for 43 targets | High | |
| COX-2 | Enzymatic | > 50% | - |
Hsd17B13 Signaling and Therapeutic Intervention
HSD17B13 is involved in lipid and retinol metabolism within hepatocytes. Its expression is induced by the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). By inhibiting HSD17B13, the aim is to reduce the production of potentially lipotoxic species, thereby mitigating liver inflammation and fibrosis.
Experimental Protocols for Evaluating Therapeutic Window
A multi-step approach is essential to thoroughly characterize the therapeutic window of an Hsd17B13 inhibitor.
HSD17B13 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency (IC50) of an inhibitor against purified HSD17B13 enzyme.
Principle: This assay measures the enzymatic conversion of a substrate (e.g., β-estradiol or retinol) to its product by recombinant HSD17B13 in the presence of the cofactor NAD+. The production of NADH is quantified, typically using a luminescent detection reagent.
Protocol Outline:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the assay buffer, recombinant HSD17B13 enzyme, and the test inhibitor.
-
Initiate the enzymatic reaction by adding the substrate and NAD+.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction and add a detection reagent to measure NADH concentration.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
Cellular HSD17B13 Inhibition Assay
Objective: To determine the cellular potency (IC50) of an inhibitor, accounting for cell permeability and target engagement in a cellular environment.
Principle: Cells overexpressing HSD17B13 are treated with the inhibitor, followed by the addition of a substrate. The formation of the product is then quantified, typically by LC-MS/MS.
Protocol Outline:
-
Seed cells stably overexpressing human HSD17B13 in a multi-well plate.
-
Treat the cells with various concentrations of the test inhibitor for a defined period.
-
Add the substrate to the cell culture medium and incubate.
-
Lyse the cells and quantify the amount of product formed using LC-MS/MS.
-
Determine the cellular IC50 value by plotting product formation against inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of the inhibitor to HSD17B13 in intact cells.
Principle: Ligand binding stabilizes a protein against thermal denaturation. A shift in the melting temperature (Tm) of HSD17B13 in the presence of the inhibitor indicates target engagement.
Protocol Outline:
-
Treat intact cells with the inhibitor or vehicle (DMSO).
-
Heat aliquots of the cell suspension to a range of temperatures.
-
Lyse the cells and separate the soluble (non-denatured) protein fraction from the aggregated protein by centrifugation.
-
Detect the amount of soluble HSD17B13 in the supernatant by Western blot or other protein detection methods.
-
Plot the amount of soluble protein against temperature to generate melt curves and determine the Tm.
Off-Target Toxicity Assessment
Objective: To identify unintended interactions of the inhibitor with other proteins that could lead to toxicity.
Protocol Outline:
-
In Vitro Profiling: Screen the inhibitor against a panel of kinases and other enzymes, particularly other HSD17B family members, to assess selectivity.
-
Cell-Based Toxicity Assays:
-
Treat various cell lines (including non-hepatic cells) with a range of inhibitor concentrations.
-
Assess cell viability using assays such as MTT or CellTiter-Glo.
-
Monitor for morphological changes indicative of cytotoxicity.
-
-
In Vivo Toxicology Studies:
-
Administer the inhibitor to animal models at various doses.
-
Monitor for signs of toxicity, including changes in body weight, behavior, and clinical pathology (e.g., liver and kidney function markers in blood).
-
Perform histopathological examination of major organs at the end of the study.
-
Conclusion
The development of potent and selective Hsd17B13 inhibitors represents a promising therapeutic avenue for chronic liver diseases. A thorough evaluation of the therapeutic window is paramount to ensure that the desired on-target efficacy is achieved without significant off-target toxicity. The experimental framework outlined in this guide, encompassing in vitro potency and selectivity assays, cellular target engagement, and in vivo efficacy and toxicity studies, provides a robust approach for the comprehensive assessment of novel Hsd17B13 inhibitors. While public information on this compound is currently lacking, the principles and methodologies described herein are applicable to its evaluation and comparison with other inhibitors in this class.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Hsd17B13-IN-13
For Research Use Only
This document provides essential safety and logistical information for the proper disposal of Hsd17B13-IN-13, a research compound. The guidance herein is intended for researchers, scientists, and drug development professionals. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these procedures are based on best practices for handling novel chemical compounds with unknown hazards. Always consult your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.[1][2][3]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is critical to handle this compound with care, assuming it is a potent and hazardous substance.
Personal Protective Equipment (PPE): To minimize exposure risk, the following personal protective equipment should be worn at all times when handling this compound:[4][5]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile. Double-gloving is recommended.
-
Body Protection: A fully buttoned laboratory coat.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.
Quantitative Data on this compound
| Property | Data |
| Chemical Formula | Data not available; consult supplier's SDS. |
| Molecular Weight | Data not available; consult supplier's SDS. |
| Appearance | Data not available; consult supplier's SDS. |
| Solubility | Data not available; consult supplier's SDS. |
| IC50 | < 0.1 μM for estradiol against HSD17B13. |
| Storage | Data not available; consult supplier's SDS. |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be conducted in strict accordance with all applicable federal, state, and local regulations.
Step 1: Waste Identification and Segregation
-
Unused Compound: Treat all unused this compound as hazardous chemical waste.
-
Contaminated Materials: All materials that have come into contact with the compound, including empty containers, pipette tips, gloves, weighing papers, and other labware, must be segregated and disposed of as hazardous waste.
-
Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams to prevent dangerous reactions.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect all solid waste, including unused compound and contaminated disposables, in a designated, leak-proof, and sealable container.
-
The container should be made of a material compatible with the chemical.
-
Ensure the container has a tight-fitting lid and is kept closed except when adding waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as stock solutions and experimental residues, in a separate, designated, and leak-proof container.
-
Do not pour any liquid waste containing this compound down the drain or into sewer systems.
-
-
Secondary Containment: Place waste containers in a secondary container, such as a plastic tub, to contain any potential leaks or spills.
Step 3: Labeling of Hazardous Waste
Properly and clearly label all waste containers as soon as waste is first added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The names of any other solvents or chemicals mixed in the waste container.
-
The accumulation start date (the date waste was first added to the container).
-
The name of the principal investigator and the laboratory location.
-
An indication that the hazards are not fully known, if applicable.
Step 4: Decontamination of Labware
-
Glassware and Equipment: All reusable labware that has come into contact with this compound should be decontaminated.
-
Triple-rinse glassware with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinse solvent as hazardous liquid waste.
-
After solvent rinsing, wash with soap and water.
-
Step 5: Storage and Disposal
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic until pickup.
-
Disposal: Arrange for the disposal of this compound waste through a licensed professional waste disposal service or your institution's EHS department. Do not attempt to dispose of this chemical into the environment.
Experimental Protocols
Since "this compound" is a research compound, specific experimental protocols would be developed by the research team. However, general methodologies for characterizing an HSD17B13 inhibitor would likely include:
-
In Vitro Enzyme Inhibition Assay: To determine the IC50 value, a biochemical assay would be performed using recombinant human HSD17B13, a substrate (e.g., estradiol or leukotriene B4), and the cofactor NAD+. The activity of the enzyme would be measured in the presence of varying concentrations of this compound.
-
Cell-Based Assays: To assess the compound's activity in a cellular context, experiments might involve treating a relevant cell line (e.g., hepatocytes) with this compound and measuring changes in lipid metabolism or inflammatory signaling pathways.
-
Solubility and Stability Studies: Standard protocols would be used to determine the solubility of the compound in various solvents and its stability under different storage conditions.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Essential Guide to Personal Protective Equipment for Handling Hsd17B13-IN-13
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) for Hsd17B13-IN-13 is not publicly available. The following guidance is based on best practices for handling potent, novel research compounds and information available for similar Hsd17B13 inhibitors.[1] It is imperative that a thorough risk assessment is conducted before handling this substance, and that all activities comply with institutional and local regulations.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[2] Adherence to these procedures is critical for ensuring personal safety, maintaining experimental integrity, and protecting the environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The required PPE varies depending on the laboratory activity.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields• N95 or higher Respirator | • Perform in a certified chemical fume hood or a ventilated balance enclosure.• Use anti-static tools to minimize dust generation.• Change gloves immediately if contaminated.[3] |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields | • Handle all solutions within a chemical fume hood to avoid splashing and aerosol generation.[3] |
| Cell Culture and In Vitro Assays | • Nitrile Gloves• Lab Coat• Safety Glasses | • Conduct all procedures in a certified biological safety cabinet (BSC).• Dispose of all contaminated media and consumables as chemical waste.[3] |
| Spill Cleanup | • Double Nitrile Gloves• Chemical Resistant Gown• Chemical Splash Goggles• Face Shield• N95 or higher Respirator | • Evacuate and secure the area.• Use an appropriate spill kit for chemical spills.• Absorb liquids with inert material; carefully sweep up solids to avoid dust. |
Operational Plans: Handling and Disposal
Proper handling, storage, and disposal are critical for maintaining the stability of this compound and ensuring laboratory and environmental safety.
Storage Conditions
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | Up to 3 years (based on similar compounds) | Store in a dry, dark, tightly sealed, light-resistant container. |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months (based on similar compounds) | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. |
First Aid and Emergency Procedures
| Situation | First Aid Measures |
| Eye Contact | Immediately flush with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention. |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with all applicable federal, state, and local regulations.
-
Solid Waste: Collect unused compound and contaminated solids (e.g., pipette tips, gloves, weigh paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and labeled hazardous waste container. Do not pour down the drain.
-
Decontamination: Rinse contaminated glassware and surfaces with a suitable solvent (e.g., ethanol or acetone), collecting the rinse solvent as hazardous waste.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed chemical waste service.
Caption: Workflow for the safe disposal of this compound.
Quantitative Data Summary
Specific toxicological and physical properties for this compound are not widely published. The table below includes its known potency and data for a well-characterized HSD17B13 inhibitor, BI-3231, for context.
| Compound | Target | Assay Type | Substrate | Potency (IC₅₀ / Kᵢ) | Reference |
| This compound | HSD17B13 | Biochemical | Estradiol | < 0.1 µM | |
| BI-3231 | Human HSD17B13 | Enzymatic (Kᵢ) | Estradiol | Single-digit nM | |
| BI-3231 | Human HSD17B13 | Cellular | Not specified | Double-digit nM |
Experimental Protocol: HSD17B13 Biochemical Inhibition Assay
This protocol describes a common method to determine the inhibitory potency of a compound like this compound against purified recombinant HSD17B13 enzyme. The assay measures the enzymatic conversion of a substrate, which generates NADH, quantified via a luminescent reporter.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
Substrate (e.g., β-estradiol)
-
Cofactor (NAD+)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
NAD(P)H-Glo™ Detection Reagent
-
384-well white assay plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Create an 11-point, 3-fold serial dilution of the stock solution in DMSO.
-
Further dilute the compound solutions in assay buffer to the desired final concentrations for the assay. The final DMSO concentration should be ≤ 1%.
-
-
Assay Plate Setup:
-
Using a liquid handler, add a small volume (e.g., 50-100 nL) of the serially diluted this compound or DMSO (for vehicle controls) to the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a solution of recombinant HSD17B13 enzyme in assay buffer (final concentration is typically 30-100 nM).
-
Add the enzyme solution to each well.
-
-
Reaction Initiation:
-
Prepare a substrate/cofactor mixture in assay buffer (e.g., final concentrations of 10-50 µM β-estradiol and ~200-500 µM NAD+).
-
Add the substrate/cofactor mix to all wells to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for 60-120 minutes, protected from light.
-
-
Signal Detection:
-
Stop the reaction and add the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's protocol.
-
Incubate for an additional 60 minutes at room temperature to allow the luminescent signal to develop.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to vehicle controls.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
-
Caption: General workflow for an HSD17B13 biochemical inhibition assay.
HSD17B13 Signaling and Therapeutic Rationale
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that plays a role in hepatic lipid and retinol metabolism. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe liver diseases like non-alcoholic steatohepatitis (NASH) and cirrhosis. By inhibiting the enzymatic activity of HSD17B13, compounds like this compound aim to replicate this protective effect, potentially reducing liver injury and fibrosis.
Caption: HSD17B13 metabolic pathway and point of inhibition.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
